Deferiprone-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deferiprone-d3: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone-d3 is the deuterated analog of Deferiprone, an oral iron chelator used in the management of transfusional iron overload. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, is a strategy employed to potentially modify the pharmacokinetic profile of a drug, primarily by altering its metabolic rate. This technical guide provides an in-depth exploration of the mechanism of action of Deferiprone, which is fundamental to understanding the therapeutic effects of this compound. The guide details its iron chelation properties, cellular and systemic effects, and its influence on key signaling pathways. While direct comparative quantitative data for this compound is limited in publicly available literature, the core mechanism of action is expected to be identical to that of Deferiprone.
Core Mechanism of Action: Iron Chelation
The primary mechanism of action of Deferiprone is its ability to chelate ferric iron (Fe³⁺). Deferiprone is a bidentate ligand, meaning that two of its atoms can bind to a single metal ion. Three molecules of Deferiprone bind to a single ferric ion to form a stable, neutral 3:1 (Deferiprone:iron) complex.[1] This complex is water-soluble and is subsequently excreted from the body, primarily through the urine. This process effectively removes excess iron from the body, mitigating the toxic effects of iron overload.
Cellular and Systemic Effects of Deferiprone
Deferiprone's therapeutic effects extend beyond simple iron removal and involve intricate interactions with cellular iron metabolism.
Reduction of Labile Iron Pool (LIP)
Within cells, a fraction of iron exists in a chelatable and redox-active form known as the labile iron pool (LIP). This pool is a critical source of iron for cellular processes but can also catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. Deferiprone readily permeates cell membranes and chelates iron from the LIP, thereby reducing its size and mitigating iron-induced oxidative damage.
Mitochondrial Iron Chelation
Mitochondria are central to cellular iron metabolism, utilizing iron for the synthesis of iron-sulfur clusters and heme groups essential for the electron transport chain and other vital functions. However, mitochondrial iron overload can lead to significant oxidative stress and mitochondrial dysfunction. Deferiprone has been shown to access and chelate iron from mitochondria, protecting this critical organelle from iron-induced damage.
Impact on Cellular Signaling Pathways
Deferiprone's ability to modulate intracellular iron levels influences several key signaling pathways:
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: HIF-1α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). The stability of HIF-1α is regulated by prolyl hydroxylases, which are iron-dependent enzymes. By chelating intracellular iron, Deferiprone can inhibit prolyl hydroxylase activity, leading to the stabilization and activation of HIF-1α. This can trigger the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
-
Ferroptosis Pathway: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Excess labile iron can promote the generation of lipid ROS, leading to membrane damage and cell death. By reducing the labile iron pool, Deferiprone can inhibit ferroptosis and protect cells from this form of damage.
Quantitative Data on Deferiprone's Effects
The following tables summarize quantitative data from various studies on the effects of Deferiprone.
Table 1: Pharmacokinetic Parameters of Deferiprone
| Parameter | Value | Condition | Reference |
| Cmax | 6.17 µg/mL | 1000 mg single dose, fasting | [2] |
| 6.09 µg/mL | 1000 mg single dose, fed | [2] | |
| Tmax | 2.33 hours | 1000 mg single dose, fasting | [2] |
| 3 hours | 1000 mg single dose, fed | [2] | |
| AUC (0-t) | 27.5 µg.h/mL | 1000 mg single dose, fasting | [2] |
| 27.6 µg.h/mL | 1000 mg single dose, fed | [2] | |
| Half-life (t½) | 1.9 hours | [1] | |
| 1.83 hours | 1000 mg single dose, fasting | [2] | |
| Volume of Distribution (Vd) | 1.6 L/kg | Thalassemia patients | [1] |
| ~1 L/kg | Healthy subjects | [1] | |
| Protein Binding | < 10% | [1] |
Table 2: Effect of Deferiprone on Iron Overload Parameters
| Parameter | Patient Population | Treatment | Change from Baseline | Reference |
| Serum Ferritin | Thalassemia Major | Deferiprone (75 mg/kg/day) | -666.85 ng/mL (after 6 months) | [3] |
| Hepatic Iron Concentration (HIC) | Thalassemia Major | Deferiprone monotherapy | Increased from 10±2 to 18±2 mg/g | [4] |
| Thalassemia Major | Deferasirox monotherapy | Decreased from 11±1 to 6±1 mg/g | [4] | |
| Urinary Iron Excretion | Thalassemia Major | Deferiprone (75-100 mg/kg/day) | Maintained stable iron balance | [5] |
Table 3: Effect of Deferiprone on Cellular Parameters
| Parameter | Cell Type/Model | Treatment | Observed Effect | Reference |
| Mitochondrial Respiration | Ovarian cancer cells | Deferiprone | Blocked | [6] |
| Reactive Oxygen Species (ROS) | FRDA-iPSC-cardiomyocytes | Deferiprone (25-50 µM) | Suppressed synthesis | [7] |
| Mitochondrial Membrane Potential | - | - | - | - |
| Lipid Peroxidation | HepG2 cells | Deferiprone (25 or 100 µM) + Erastin | Reduced erastin-induced peroxidation | [3] |
| HIF-1α expression | Dermal Fibroblasts | Deferiprone (156-312.5 µg/mL) | Increased expression | [8] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the context of Deferiprone's mechanism of action.
Measurement of Intracellular Iron
Principle: Colorimetric assays are commonly used to quantify total intracellular iron. These methods typically involve cell lysis to release iron, followed by a reaction with an iron-chelating dye that produces a colored product, which can be measured spectrophotometrically.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Deferiprone or control vehicle for the specified duration.
-
Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Iron Release: Acidify the lysate to release iron from proteins.
-
Colorimetric Reaction: Add a chromogenic iron chelator (e.g., Ferene S, Bathophenanthroline disulfonate).
-
Spectrophotometry: Measure the absorbance at the appropriate wavelength and calculate the iron concentration based on a standard curve generated with known iron concentrations.
Assessment of Labile Iron Pool (LIP)
Principle: The LIP can be measured using fluorescent probes that are quenched by iron. Calcein-AM is a common probe that is non-fluorescent until it enters the cell, where esterases cleave the acetoxymethyl (AM) ester, releasing the fluorescent calcein. The fluorescence of calcein is quenched upon binding to labile iron.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with Deferiprone or control.
-
Loading with Calcein-AM: Incubate cells with Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.
-
Quenching and De-quenching: To confirm that the fluorescence signal is related to the LIP, a strong iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone) can be added to de-quench the calcein fluorescence, while the addition of an iron source (e.g., ferrous ammonium sulfate) can further quench the fluorescence.
Western Blot for HIF-1α Expression
Principle: Western blotting is used to detect the levels of specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the protein of interest.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with Deferiprone, a positive control for HIF-1α induction (e.g., cobalt chloride or desferrioxamine), and a negative control.
-
Protein Extraction: Lyse the cells and extract total protein. Nuclear extracts can be prepared to enrich for HIF-1α.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Ferroptosis Assessment (Lipid Peroxidation)
Principle: Lipid peroxidation, a hallmark of ferroptosis, can be measured using fluorescent probes like C11-BODIPY(581/591). This probe emits red fluorescence in its reduced state within the cell membrane. Upon oxidation by lipid peroxides, its fluorescence shifts to green.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with Deferiprone, a known inducer of ferroptosis (e.g., erastin or RSL3), and a control.
-
Staining: Incubate the cells with C11-BODIPY(581/591).
-
Imaging/Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence shift using a flow cytometer. An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular iron uptake, storage, and the chelating action of Deferiprone.
Caption: Regulation of HIF-1α stability by oxygen and Deferiprone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of Deferiprone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Deferiprone-d3, the deuterated analog of the iron-chelating agent Deferiprone. This document details the synthetic pathway, experimental protocols for characterization, and the mechanism of action, presenting quantitative data in a structured format for clarity and ease of comparison. This compound is primarily intended for use as an internal standard for the quantification of Deferiprone in biological samples by GC- or LC-MS.[1][2]
Synthesis of this compound
The synthesis of this compound follows a similar pathway to its non-deuterated counterpart, involving a one-pot reaction between maltol and a deuterated methylamine source.[3] The formal name of the resulting compound is 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone.[1] This process is valued for its simplicity, mild conditions, and high yield.[3]
Synthetic Workflow
The synthesis is a straightforward one-pot reaction. The workflow diagram below illustrates the key stages from starting materials to the purified final product.
Caption: A flowchart illustrating the one-pot synthesis of this compound.
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of this compound, adapted from established methods for Deferiprone.[3]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maltol (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagent : To the stirring solution, add methylamine-d3 hydrochloride (1.1 equivalents) followed by the dropwise addition of an aqueous solution of sodium hydroxide to neutralize the hydrochloride and liberate the free methylamine-d3.
-
Reaction Condition : Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 1-2.
-
Isolation and Purification : The resulting precipitate, this compound, is collected by vacuum filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to pinkish-white crystalline solid.[4]
-
Drying : The purified crystals are dried under a vacuum to remove any residual solvent.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Physicochemical and Spectroscopic Data
The key physicochemical properties and analytical data for this compound are summarized in the table below.
| Property | Data | Reference |
| Formal Name | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone | [1] |
| CAS Number | 1346601-82-8 | [1][2] |
| Molecular Formula | C₇H₆D₃NO₂ | [1] |
| Formula Weight | 142.2 g/mol | [1] |
| Appearance | Solid (Off-white to light yellow) | [2] |
| Purity | ≥99% (deuterated forms d₁-d₃); 99.46% | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| SMILES | O=C1C(O)=C(C)N(C([2H])([2H])[2H])C=C1 | [1] |
| InChI Key | TZXKOCQBRNJULO-BMSJAHLVSA-N | [1] |
Characterization Workflow
The analytical workflow ensures the synthesized compound meets the required specifications for its use as an internal standard.
Caption: Workflow for the analytical characterization of this compound.
Experimental Protocols: Characterization
Detailed protocols for key analytical methods are described below. These are representative methods and may require optimization.[5]
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment Rigorous analytical methods like HPLC are used to identify and quantify impurities.[6]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 278 nm.[5]
-
Procedure : A solution of this compound is prepared in the mobile phase, filtered, and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
-
Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
LC Conditions : Similar to the HPLC method described above.
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Analysis : Full scan mode to confirm the molecular weight ([M+H]⁺) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.
-
-
Procedure : The sample is analyzed by LC-MS. The mass spectrum should confirm the expected molecular ion for this compound (m/z ≈ 143.1). The isotopic distribution pattern is analyzed to confirm the high level of deuterium incorporation.
Mechanism of Action
Deferiprone is an orally active, lipid-soluble iron-chelating agent.[7][8] Its primary mechanism involves binding to excess ferric iron (Fe³⁺) in the body, particularly from the intracellular labile iron pool, forming a stable, neutral 3:1 complex (three Deferiprone molecules to one iron ion).[4][7][9] This complex is water-soluble and is subsequently excreted, primarily in the urine.[7][9] By reducing the labile iron pool, Deferiprone mitigates iron-induced oxidative stress, which is responsible for cellular damage.[9]
Iron Chelation and Excretion Pathway
The diagram below outlines the cellular mechanism of Deferiprone.
Caption: Cellular pathway of iron chelation and excretion by Deferiprone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 4. macsenlab.com [macsenlab.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. veeprho.com [veeprho.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Deferiprone? [synapse.patsnap.com]
Navigating the Nuances of a Deuterated Analog: A Technical Guide to the Isotopic Purity and Stability of Deferiprone-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the strategic incorporation of deuterium into drug molecules represents a sophisticated approach to optimizing pharmacokinetic profiles. Deferiprone-d3, the deuterated analog of the iron-chelating agent Deferiprone, is a prime example of this innovation. This technical guide provides an in-depth analysis of the critical quality attributes of this compound: its isotopic purity and stability. Understanding these parameters is paramount for ensuring its safety, efficacy, and consistency as a therapeutic agent.
Isotopic Purity of this compound
The isotopic purity of a deuterated drug is a critical measure of its chemical identity and quality. It quantifies the extent of deuterium incorporation at the intended positions within the molecule and the presence of any residual non-deuterated or partially deuterated species. High isotopic purity is essential to harness the full potential of the deuterium kinetic isotope effect and to ensure batch-to-batch consistency.
While comprehensive public data on the isotopic distribution of commercially available this compound is limited, a certificate of analysis from a supplier provides a benchmark for its chemical purity.
Table 1: Chemical Purity of this compound
| Parameter | Specification | Source |
| Chemical Purity (by HPLC) | 99.46% | MedChemExpress[1] |
Note: This table reflects the chemical purity as determined by HPLC and does not provide a detailed isotopic distribution.
Stability Profile of Deferiprone
Stability testing is a cornerstone of drug development, providing crucial insights into how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. While specific long-term and forced degradation studies on this compound are not extensively published, the stability of its non-deuterated counterpart, Deferiprone, has been well-characterized. These studies serve as a valuable proxy, establishing a baseline for the expected stability of the deuterated form, which is anticipated to be comparable or slightly enhanced due to the stronger carbon-deuterium bond.
Forced degradation studies, as mandated by ICH guidelines, are instrumental in identifying potential degradation products and validating the stability-indicating nature of analytical methods.[2][3]
Table 2: Summary of Forced Degradation Studies on Deferiprone
| Stress Condition | Methodology | Observations | Reference |
| Acidic Hydrolysis | 1ml of Deferiprone sample stock solution (1000 ug/ml) in 10ml 0.1N HCl, refluxed for 3 hours. | Appreciable degradation observed. | [4][5] |
| Alkaline Hydrolysis | 1ml of Deferiprone sample stock solution (1000 ug/ml) in 10ml 0.1N NaOH, refluxed for 3 hours. | Appreciable degradation observed. | [4][5] |
| Oxidative Degradation | 1ml of Deferiprone sample stock solution (1000 ug/ml) in 10ml 3% H₂O₂, kept at room temperature for 3 hours. | Appreciable degradation observed. | [4][5] |
| Thermal Degradation | Deferiprone solution (100 ug/ml) kept in a water bath at 60°C for 3 hours. | No appreciable changes observed. | [4][5] |
| Photolytic Degradation | Deferiprone solution (100 ug/ml) exposed to UV light at 254nm for 48 hours. | No appreciable changes observed. | [4][5] |
Note: The data presented in this table is for non-deuterated Deferiprone and is intended to serve as a reference for the expected stability of this compound.
Experimental Protocols
Determination of Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound necessitates high-resolution analytical techniques capable of distinguishing between isotopologues. A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[6][7]
1. High-Resolution Mass Spectrometry (HR-MS) Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable liquid chromatography (LC) system.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Separation: Develop an LC method to separate this compound from any potential impurities. A C18 reversed-phase column is often suitable.
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra in positive ion mode.
-
Extract the ion chromatograms for the molecular ions corresponding to the different isotopologues of Deferiprone (d0, d1, d2, d3).
-
Integrate the peak areas for each extracted ion chromatogram.
-
-
Data Analysis:
-
Correct the observed peak areas for the natural isotopic abundance of carbon-13.
-
Calculate the percentage of each isotopologue to determine the isotopic distribution and overall isotopic purity.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the protons at the deuterated positions confirms the incorporation of deuterium.
-
Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of deuteration.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the deuterated position confirms the location of the deuterium atoms.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][8] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose.
RP-HPLC Method for Deferiprone:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Zorbax SB C18 column (4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and a buffer (e.g., 25mM Potassium dihydrogen phosphate with 1ml triethylamine in 1000 ml, pH 3.5) in a 40:60 (v/v) ratio.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Detection Wavelength: 280 nm.[4]
-
Column Temperature: 40°C.[4]
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for isotopic purity determination and forced degradation studies.
Caption: Workflow for the determination of isotopic purity of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acdlabs.com [acdlabs.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. jipbs.com [jipbs.com]
Deferiprone-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Deferiprone-d3, a deuterated analog of the iron chelator Deferiprone. This document consolidates key chemical and biological information, experimental methodologies, and relevant signaling pathways to support its application in research and drug development.
Core Chemical and Physical Data
This compound serves as an invaluable internal standard for the quantification of Deferiprone in various biological matrices using mass spectrometry-based methods.[1][2][3] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1346601-82-8 | [1][2][4] |
| Molecular Formula | C₇H₆D₃NO₂ | [1][5] |
| Molecular Weight | 142.17 g/mol | [5][6] |
| Synonyms | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone | [1][2] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Biological Activity
Deferiprone is an orally active iron-chelating agent that binds to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable, neutral complex that is subsequently excreted, primarily in the urine.[4] This action effectively reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and cellular damage.[4] this compound, as a stable isotope-labeled analog, is expected to exhibit identical biological activity.
The biological activities of Deferiprone are multifaceted and extend beyond simple iron chelation, with significant implications for neurodegenerative diseases and cancer.
Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deferiprone has been shown to inhibit ferroptosis by reducing intracellular iron levels.[1] This protective effect has been observed in various cell types, including neuronal cells and hepatocytes.[1]
Modulation of Amyloid-β and Tau Phosphorylation
In the context of Alzheimer's disease, Deferiprone has demonstrated the ability to reduce the levels of amyloid-β (Aβ) peptides (Aβ40 and Aβ42) and decrease the hyperphosphorylation of tau protein.[1] Studies in animal models suggest that Deferiprone treatment can lower the expression of BACE1, the enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1] Furthermore, it has been shown to downregulate tau kinases such as glycogen synthase kinase 3β (GSK-3β).
Key Signaling Pathways
The therapeutic potential of Deferiprone can be visualized through its interaction with key signaling pathways implicated in neurodegeneration and cell death.
Caption: Deferiprone's neuroprotective signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Deferiprone.
In Vitro Ferroptosis Induction and Inhibition Assay
This protocol describes a method to induce ferroptosis in a cell culture model and assess the inhibitory effect of Deferiprone.
1. Cell Culture and Seeding:
- Culture HT-1080 fibrosarcoma cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
- Prepare a stock solution of Erastin (a ferroptosis inducer) and Deferiprone in DMSO.
- Treat cells with varying concentrations of Erastin (e.g., 1-10 µM) to induce ferroptosis.
- In parallel, co-treat cells with Erastin and varying concentrations of Deferiprone (e.g., 10-200 µM). Include a vehicle control (DMSO) and a Deferiprone-only control.
- Incubate the cells for 24-48 hours.
3. Assessment of Cell Viability:
- Measure cell viability using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
4. Measurement of Lipid Peroxidation:
- Lipid peroxidation, a hallmark of ferroptosis, can be quantified using fluorescent probes like BODIPY™ 581/591 C11.
- After treatment, wash the cells with PBS and incubate with the fluorescent probe according to the manufacturer's protocol.
- Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.
Start [label="Start: Seed Cells\n(e.g., HT-1080)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment [label="Treat with Erastin\n+/- Deferiprone", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Incubation [label="Incubate for\n24-48 hours"];
Assay [label="Perform Assays", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Viability [label="Cell Viability Assay\n(e.g., MTT)"];
Lipid_ROS [label="Lipid Peroxidation Assay\n(e.g., BODIPY C11)"];
Analysis [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Treatment;
Treatment -> Incubation;
Incubation -> Assay;
Assay -> Viability;
Assay -> Lipid_ROS;
Viability -> Analysis;
Lipid_ROS -> Analysis;
}
Caption: Workflow for assessing Deferiprone's inhibition of ferroptosis.
Western Blot Analysis of Amyloid-β and Phospho-Tau
This protocol outlines a general procedure for analyzing the effect of Deferiprone on Aβ and tau phosphorylation in a rabbit model of a cholesterol-enriched diet.
1. Animal Model and Treatment:
- House New Zealand white rabbits and acclimate them for one week.
- Divide rabbits into control and experimental groups. Feed the experimental group a 2% cholesterol-enriched diet for 12 weeks.
- Administer Deferiprone in drinking water at desired concentrations (e.g., 10 mg/kg/day and 50 mg/kg/day) to a subset of the cholesterol-fed rabbits.[1]
2. Sample Preparation:
- At the end of the treatment period, euthanize the animals and perfuse with saline.
- Dissect the hippocampus and homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Denature protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
- Aβ40 and Aβ42
- BACE1
- Phosphorylated tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/404)
- Total tau
- GSK-3β and phospho-GSK-3β
- A loading control (e.g., β-actin or GAPDH)
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometric Analysis:
- Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
- Normalize the expression of the target proteins to the loading control.
This technical guide provides a foundational understanding of this compound and its applications in research. The provided protocols are intended as a starting point and may require optimization based on specific experimental conditions and reagents.
References
- 1. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferiprone modulates in vitro responses by peripheral blood T cells from control and relapsing remitting multiple sclerosis subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferiprone Reduces Amyloid-β and Tau Phosphorylation Levels but not Reactive Oxygen Species Generation in Hippocampus of Rabbits Fed a Cholesterol-Enriched Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Deferiprone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Deferiprone-d3, a deuterated isotopologue of the iron-chelating agent Deferiprone. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard for quantification of Deferiprone by GC- or LC-MS.[1] This document outlines the available solubility data in common laboratory solvents, details the experimental methodologies for solubility determination, and presents a logical workflow for assessing solubility.
Note on Deuterated Form: While this guide focuses on this compound, a significant portion of the available quantitative solubility data is for the non-deuterated form, Deferiprone. The solubility of isotopologues is generally very similar to their parent compounds. The data for Deferiprone is therefore presented as a close approximation for this compound.
Core Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental and physiological systems. The following table summarizes the known solubility of this compound and Deferiprone in a range of common laboratory solvents.
| Solvent | Compound | Concentration | Temperature | Method |
| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | Not Specified | Not Specified |
| Methanol | Deferiprone | 5 mg/mL | Not Specified | Not Specified |
| Water | Deferiprone | 27 mg/mL | Not Specified | Not Specified |
| Water | Deferiprone | 28 mg/mL | Not Specified | Not Specified |
| Water | Deferiprone | 14 mg/mL | Not Specified | Not Specified |
| Water | Deferiprone | 1 mg/mL | Not Specified | Not Specified |
| Ethanol | Deferiprone | Insoluble | Not Specified | Not Specified |
| 1:1 Methanol:PBS (pH 7.2) | Deferiprone | ~0.5 mg/mL | Not Specified | Not Specified |
| Dichloromethane | Deferiprone | Most Soluble | 293.15-313.15 K | Shake-Flask |
| Chloroform | Deferiprone | High Solubility | 293.15-313.15 K | Shake-Flask |
| Acetonitrile | Deferiprone | Moderate Solubility | 293.15-313.15 K | Shake-Flask |
| 1,4-Dioxane | Deferiprone | Lower Solubility | 293.15-313.15 K | Shake-Flask |
| Ethyl Acetate | Deferiprone | Lowest Solubility | 293.15-313.15 K | Shake-Flask |
Note: In some instances, Deferiprone has been reported as insoluble in DMSO, which may be due to moisture absorption by the solvent.[2] It is recommended to use fresh, anhydrous DMSO for solubility determinations.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a crucial step in its characterization. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended for assessing the solubility of this compound.[3][4][5][6]
Principle of the Shake-Flask Method
This method is based on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. An excess of the solid compound is added to the solvent, and the mixture is agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.
Detailed Methodology
-
Preparation of Materials:
-
Ensure the this compound sample is of high purity.
-
Use high-purity grade solvents.
-
All glassware should be scrupulously clean and dry.
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 37 ± 1 °C for biopharmaceutical relevance.[7]
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][8] It is advisable to measure the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that equilibrium has been established, which is indicated by a plateau in the concentration.[7]
-
-
Sample Separation:
-
After reaching equilibrium, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration.
-
Care must be taken to avoid any temperature changes during separation that could cause precipitation of the solute.[7]
-
-
Analysis of the Saturated Solution:
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose as it can also detect impurities and degradation.[5] UV-Vis spectrophotometry can also be used.
-
Prepare a calibration curve with known concentrations of this compound to accurately quantify the concentration in the sample.
-
If the saturated solution is too concentrated for the analytical method, it should be diluted with the same solvent used for the solubility determination.
-
-
Data Reporting:
-
The solubility should be reported in standard units, such as mg/mL or mol/L, along with the specific solvent and temperature at which the measurement was made.
-
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[7]
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of this compound solubility.
Caption: A flowchart outlining the key stages for determining the solubility of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Deferiprone-d3 for Research Applications
This technical guide provides an in-depth overview of Deferiprone-d3, a deuterated analog of the iron chelator Deferiprone, for researchers, scientists, and drug development professionals. This document outlines the key chemical properties, commercial sources, and, critically, the experimental applications of its non-deuterated counterpart, offering insights into potential research uses.
Quantitative Data of Commercially Available this compound
This compound is primarily utilized as an internal standard for the precise quantification of Deferiprone in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] The following tables summarize the key specifications from various commercial suppliers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone | [1][2] |
| CAS Number | 1346601-82-8 | [1][2][5] |
| Molecular Formula | C₇H₆D₃NO₂ | [2] |
| Formula Weight | 142.17 g/mol [5] or 142.2 g/mol [2] | [2][5] |
| Purity | ≥99% deuterated forms (d1-d3) | [1][2] |
| Formulation | A solid | [1][2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C | [1][4] |
| Stability | 4 years | [1] |
Table 2: Commercial Suppliers of this compound
| Supplier | Recommended Use | Additional Notes |
| Cayman Chemical | For Research Use Only. Not for human or veterinary use. | Provides a product insert and safety data sheet (SDS).[2] |
| Sapphire North America | For Research Use Only. Not for human or veterinary use. | Distributor for Cayman Chemical.[1] |
| Simson Pharma Limited | Research Chemicals, Reference Standards | Accompanied by a Certificate of Analysis.[5] |
| MedChemExpress | For research use only. Not for sale to patients. | Provides a Certificate of Analysis (COA) and SDS.[6] |
| Protheragen | For research use only. | Highlights its use in affecting pharmacokinetic and metabolic profiles.[7] |
| Cambridge Bioscience | For research use only. Not for human consumption or therapeutic use. | Distributor for Cayman Chemical.[3] |
| Santa Cruz Biotechnology | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. | Also supplies related metabolites like this compound 3-O-β-D-Glucuronide Sodium Salt.[8] |
| Labchem | For research use only. | Distributor for Cayman Chemical.[4] |
Experimental Applications and Protocols
While this compound's primary role is as an internal standard, the experimental applications of its non-deuterated form, Deferiprone, are extensive and provide a basis for research studies where this compound would be an essential analytical tool. Deferiprone is an iron chelator with antioxidant and neuroprotective properties.[2]
Reversal of Ferroptosis
Deferiprone has been shown to reverse ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Experimental Protocol: Reversal of Erastin-Induced Ferroptosis in HT-1080 Cells [2]
-
Cell Culture: Culture HT-1080 fibrosarcoma cells in appropriate media and conditions.
-
Induction of Ferroptosis: Induce ferroptosis by treating the cells with erastin.
-
Treatment with Deferiprone: Treat the erastin-exposed cells with Deferiprone at a concentration of 100 µM.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTT assay) to determine the extent of ferroptosis reversal.
Inhibition of Lipid Peroxidation and Reduction of Intracellular Iron
Deferiprone can protect cells from oxidative stress by chelating excess iron and inhibiting lipid peroxidation.
Experimental Protocol: Assessment of Antioxidant Activity in Primary Rat Hepatocytes [2]
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats.
-
Iron Loading (Optional): To model iron overload, hepatocytes can be incubated with an iron source.
-
Treatment with Deferiprone: Treat the hepatocytes with Deferiprone at concentrations of 50 µM (for inhibiting lipid peroxidation) and 200 µM (for reducing intracellular iron).
-
Measurement of Lipid Peroxidation: Quantify lipid peroxidation products (e.g., malondialdehyde) using a thiobarbituric acid reactive substances (TBARS) assay.
-
Measurement of Intracellular Iron: Determine intracellular iron levels using a colorimetric ferrozine-based assay or inductively coupled plasma mass spectrometry (ICP-MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Deferiprone in the context of ferroptosis and a general workflow for its use as an internal standard.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. Deferiprone D3 | CAS No- 1346601-82-8 | Simson Pharma Limited [simsonpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Protheragen [protheragen.us]
- 8. scbt.com [scbt.com]
The Pharmacological Profile of Deuterium-Labeled Deferiprone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of Deferiprone, an established oral iron chelator, and explores the potential impact of deuterium labeling on its therapeutic properties. While direct comparative studies on deuterium-labeled Deferiprone are not extensively available in public literature, this document synthesizes the known pharmacology of Deferiprone with the established principles of the kinetic isotope effect (KIE) associated with deuterated compounds.[1][2] By replacing specific hydrogen atoms with deuterium, it is hypothesized that the metabolic rate of Deferiprone can be attenuated, potentially leading to an improved pharmacokinetic and pharmacodynamic profile. This guide details the established mechanism of action, pharmacokinetics, and metabolism of Deferiprone, and outlines the experimental protocols necessary to rigorously evaluate the pharmacological characteristics of its deuterated analogue. The content is intended to serve as a foundational resource for researchers and drug development professionals interested in the advancement of next-generation iron chelation therapies.
Introduction to Deferiprone and the Rationale for Deuterium Labeling
Deferiprone is an orally active iron-chelating agent widely used in the management of transfusional iron overload, particularly in patients with thalassemia major.[3][4] Its primary mechanism of action involves the formation of a stable 3:1 complex with ferric iron (Fe³⁺), which is then readily excreted in the urine.[3] This process effectively reduces the body's iron burden, mitigating the risk of iron-induced organ damage.
The therapeutic efficacy of many drugs is intrinsically linked to their metabolic stability. Rapid metabolism can lead to a short half-life, requiring frequent dosing and potentially causing fluctuations in plasma concentrations that can impact both efficacy and safety. One established strategy to enhance the metabolic stability of a drug is through selective deuterium substitution.[2]
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1][2] For drugs where metabolism is a primary route of clearance, this can lead to:
-
Increased plasma half-life (t½)
-
Increased area under the plasma concentration-time curve (AUC)
-
Reduced peak-to-trough fluctuations in plasma concentration
-
Potentially lower and less frequent dosing
-
Reduced formation of metabolites, which may be associated with adverse effects
Given that Deferiprone is primarily metabolized via glucuronidation, deuteration at or near the site of this metabolic transformation could potentially alter its pharmacokinetic profile, offering a pathway to an improved therapeutic agent.[3]
Pharmacological Profile of Deferiprone
A thorough understanding of the pharmacological profile of non-deuterated Deferiprone is essential to predict and evaluate the potential impact of deuterium labeling.
Mechanism of Action
Deferiprone is a bidentate chelator that binds to iron in a 3:1 molar ratio to form a stable, neutral complex.[3] This complex is water-soluble and is efficiently eliminated from the body, primarily through renal excretion.[3] The primary therapeutic effect is the reduction of labile plasma iron and intracellular iron stores, thereby preventing the catalytic role of iron in the formation of reactive oxygen species and subsequent cellular damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
An In-depth Technical Guide to the Safety and Handling of Deferiprone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Deferiprone-d3, a deuterated analog of the iron-chelating agent Deferiprone. This compound is primarily utilized as an internal standard for the quantification of Deferiprone in mass spectrometry-based analyses.[1][2] The following sections detail the potential hazards, proper handling procedures, experimental protocols, and other technical data relevant to laboratory use.
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[3]
GHS Hazard Classification
The substance is classified and labeled according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) (Category 3) | H335: May cause respiratory irritation. |
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
Signal Word: Danger
Potential Health Effects
-
Ingestion: Harmful if swallowed.[3] Animal studies on the unlabeled compound suggest that ingestion of less than 150g could be fatal or cause serious health damage.[3]
-
Inhalation: May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[4]
-
Skin Contact: Causes skin irritation.[3] Prolonged or repeated exposure should be avoided.
-
Eye Contact: Causes serious eye irritation.[3]
Handling, Storage, and Disposal
Safe Handling Procedures
To ensure safe handling, the following precautions should be observed:
-
Personal Contact: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke when using this product.[5][6]
-
Ventilation: Use in a well-ventilated area.[3][4] Appropriate exhaust ventilation should be available where dust is formed.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly with soap and water after handling.[3][6] Launder contaminated clothing before reuse.[3]
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C[1][2] |
| Shipping Temperature | Room temperature in the continental US; may vary elsewhere.[1] |
| Stability | ≥ 4 years when stored at -20°C.[1] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4] |
Disposal Considerations
Dispose of contaminated material as waste according to federal and local regulations.[4] Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]
Accidental Release and First-Aid Measures
Accidental Release
-
Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[3]
-
Major Spills: Alert emergency responders and advise personnel in the area of the hazard's location and nature.[3]
First-Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[4][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse with water for at least 15 minutes. Consult a doctor.[4][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
Physical and Chemical Properties
| Property | Value |
| Formal Name | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone[1] |
| CAS Number | 1346601-82-8[1] |
| Molecular Formula | C₇H₆D₃NO₂[1] |
| Formula Weight | 142.2[1] |
| Appearance | A solid.[1] Unlabeled Deferiprone is a white to pinkish-white powder.[7] |
| Purity | ≥99% deuterated forms (d1-d3)[1] |
| Solubility | Soluble in DMSO.[1] Unlabeled Deferiprone is sparingly soluble in water and methanol.[8] |
| Melting Point | Unlabeled Deferiprone: 272-278°C[7][9] |
| Stability | Stable for at least 4 years when stored at -20°C.[1] |
Toxicological Information
Toxicological data for this compound is limited; however, data for the unlabeled parent compound, Deferiprone, is available.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 2 g/kg |
| LD50 | Mouse | Intraperitoneal | 983 mg/kg |
| LD50 | Rat | Intraperitoneal | 600 mg/kg |
Mechanism of Action
Deferiprone is an iron-chelating agent with a high affinity for ferric ions (Fe³⁺).[10][11] It binds with ferric ions to form a stable, neutral 3:1 (deferiprone:iron) complex.[1][10][11] This complex is water-soluble and can be excreted from the body, primarily through urine.[7][11] By chelating excess iron, Deferiprone reduces the labile iron pool within cells, which in turn mitigates the formation of harmful free radicals via the Fenton reaction, thus reducing oxidative stress and cellular damage.[11]
Experimental Protocols
Synthesis of Deferiprone
A common and efficient method for the synthesis of Deferiprone involves a one-pot reaction of maltol with methylamine.[12][13][14]
-
Reactants: Maltol and methylamine.
-
Solvent: A mixture of water and ethanol is typically used.[12]
-
Procedure: The reaction is carried out under mild conditions.[12] The simplicity and high yield of this method have made it widely adopted.[12][13]
-
Characterization: The structure of the resulting Deferiprone can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[12]
Note: The synthesis of this compound would involve using a deuterated starting material, such as methyl-d3-amine.
Analytical Methods for Quantification
Several analytical methods have been developed for the estimation of Deferiprone in pharmaceutical preparations and biological samples.[8]
| Method | Key Parameters |
| UV Spectrophotometry | Wavelength (λmax): ~278 nmSolvent: WaterLinearity Range: 2-12 µg/ml[8][15] |
| Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | Column: C18Mobile Phase: Methanol-buffer (e.g., 40:60 v/v)Detector: UV/VIS at 280 nmLinearity Range: 10-60 µg/mL[15][16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Column: High-resolution monolithicMobile Phase: Gradient elution with ammonium formate, water, and methanolIonization: Electrospray Ionization (ESI), positive polarityLinearity Range: 0.5-17.5 mM[16] |
General In Vitro Experimental Workflow
Deferiprone has been studied in various in vitro models to assess its biological activities, such as its antioxidant and anti-ferroptosis effects.[1]
Summary of In Vitro Studies
| Cell Line/System | Deferiprone Concentration | Observed Effect |
| HT-1080 fibrosarcoma cells | 100 µM | Reverses ferroptosis induced by erastin.[1] |
| Primary rat hepatocytes | 50 µM | Inhibits lipid peroxidation.[1] |
| Primary rat hepatocytes | 200 µM | Reduces levels of intracellular iron.[1] |
| Doxorubicin-treated myocytes | 100 µM | Protects from doxorubicin-induced lactate dehydrogenase release.[17] |
| Iron-loaded heart cells | 0.3 mM | Effective in inhibiting radioactive iron mobilization.[17] |
| Human tumor cell lines (HSC-2, HL-60) | IC50: 9.9 - 13.5 µg/mL | Exhibits cytotoxic effects.[17] |
| Human nasal epithelial cells (HNECs) & fibroblasts | Up to 10 mM | Non-toxic; delayed fibroblast migration and reduced IL-6 and collagen production.[18] |
| Burkholderia pseudomallei | MIC: 4-64 µg/mL | Inhibits planktonic growth and reduces biofilm formation.[19][20] |
This document is intended for research use only and does not constitute a comprehensive safety assessment for clinical or therapeutic applications. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. macsenlab.com [macsenlab.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 12. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro effect of the iron chelator deferiprone on the antimicrobial susceptibility and biofilms of Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Deferiprone in Human Plasma using Deferiprone-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Deferiprone in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Deferiprone-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and validation parameters.
Introduction
Deferiprone is an oral iron chelator used in the treatment of transfusional iron overload, particularly in patients with thalassemia.[1][2] Accurate quantification of Deferiprone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a deuterated internal standard like this compound is ideal for LC-MS/MS analysis as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[3][4][5][6] This document outlines a validated method for the determination of Deferiprone in human plasma.
Experimental
Materials and Reagents
-
Deferiprone analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A simple protein precipitation method is used for the extraction of Deferiprone and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of human plasma.
-
Add the internal standard solution (this compound).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[7][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Synergi Fusion-RP 80A or equivalent C18 column[7][8]
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[7][8]
-
Injection Volume: 10 µL
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[7][8]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferiprone | 140.1 | 53.1 |
| This compound (IS) | 143.1 | 98.1 |
The transition for the internal standard (m/z 143.1 → 98.1) is consistent with a deuterated Deferiprone containing three deuterium atoms.[7][8]
Method Validation Data
The method was validated for linearity, precision, accuracy, and recovery.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL.[7][8]
| Parameter | Value |
| Calibration Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 4.3 - 5.5% | 4.6 - 7.3% |
| Medium | 4.3 - 5.5% | 4.6 - 7.3% |
| High | 4.3 - 5.5% | 4.6 - 7.3% |
Data derived from a study by Song et al. (2012).[7]
Recovery
The extraction recovery of Deferiprone from human plasma was determined at three concentration levels.
| QC Level | Recovery (%) |
| Low | 80.1 - 86.8% |
| Medium | 80.1 - 86.8% |
| High | 80.1 - 86.8% |
Data derived from a study by Song et al. (2012).[7]
Visualizations
References
- 1. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Sample Preparation for Deferiprone-d3 Analysis in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for three common sample preparation techniques for the quantification of Deferiprone-d3 in plasma samples by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods discussed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A thorough comparison of these techniques is presented to guide researchers and drug development professionals in selecting the most appropriate method based on their specific analytical needs, considering factors such as recovery, matrix effects, throughput, and cost.
Introduction
Deferiprone is an oral iron chelator used in the treatment of iron overload disorders. The analysis of Deferiprone and its deuterated internal standard, this compound, in plasma is crucial for pharmacokinetic and bioequivalence studies. Accurate and reliable quantification of this compound requires robust sample preparation to remove endogenous interferences from the complex plasma matrix. This document outlines and compares three widely used sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical sample preparation and analysis of this compound in plasma.
Caption: General workflow for this compound analysis in plasma.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to precipitate plasma proteins.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
Protocol:
-
Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Dichloromethane (DCM), HPLC grade
-
Buffer (e.g., 60 mM 3-(N-morpholino)propanesulfonic acid buffer, pH 7.4)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
HPLC vials
Protocol:
-
Pipette 250 µL of human plasma into a 15 mL centrifuge tube.
-
Add 750 µL of buffer (pH 7.4) and the internal standard.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Transfer the reconstituted sample to an HPLC vial for injection.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte.
Materials:
-
Human plasma
-
This compound internal standard solution
-
SPE cartridges (e.g., Mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Formic acid in Methanol)
-
SPE vacuum manifold or positive pressure processor
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
HPLC vials
Protocol:
-
Pipette 500 µL of human plasma and the internal standard into a clean tube.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Transfer the reconstituted sample to an HPLC vial for injection.
Data Presentation
The following table summarizes the typical performance characteristics of the three sample preparation techniques for Deferiprone analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 80 - 90[2] | > 85 | > 90 |
| Matrix Effect | High | Moderate | Low |
| Linearity (µg/mL) | 0.1 - 20[2] | 0.05 - 50 | 0.01 - 50 |
| LOQ (µg/mL) | 0.05[2] | 0.02 | 0.01 |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Solvent Consumption | Low | High | Moderate |
| Automation Potential | High | Moderate | High |
Method Selection
The choice of sample preparation technique depends on the specific requirements of the assay. The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting a sample preparation method.
Conclusion
The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method for this compound in plasma. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction delivers the highest level of sample purity and sensitivity, making it ideal for methods requiring the lowest limits of quantification. The protocols and comparative data presented in this application note serve as a comprehensive guide for researchers to choose the most suitable method for their analytical needs.
References
Application of Deferiprone-d3 in Pharmacokinetic Studies of the Iron Chelator Deferiprone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone is an orally active iron chelator used in the management of transfusional iron overload, particularly in patients with thalassemia.[1][2] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. Deferiprone-d3, a deuterated analog of deferiprone, serves as an ideal internal standard for the quantitative analysis of deferiprone in pharmacokinetic studies due to its chemical and physical similarity to the analyte.
This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of deferiprone.
Principle and Application
In pharmacokinetic studies, a known concentration of this compound is added to patient plasma samples at the beginning of the sample preparation process. This compound and the unlabeled deferiprone are co-extracted, concentrated, and analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Since this compound has a slightly higher mass than deferiprone due to the deuterium atoms, it can be distinguished by the mass spectrometer. By comparing the peak area ratio of deferiprone to this compound, the concentration of deferiprone in the original sample can be accurately determined. This method corrects for potential losses during sample processing and variations in ionization efficiency, leading to high precision and accuracy.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of deferiprone from various studies in different patient populations.
| Parameter | Value | Population | Dosing Regimen | Source |
| Cmax | 17.6 mg/L | Healthy Adults | 25 mg/kg single dose | [3] |
| 26.5 mg/L | Healthy Adults | 75 mg/kg/day | [3] | |
| 34.6 mg/L | β-thalassemia Patients | 37.5 mg/kg twice daily | [4] | |
| 17.53 mg/L (fasting), 11.82 mg/L (fed) | β-thalassemia Patients | 25 mg/kg single dose | [4][5] | |
| 14.41 µg/mL (generic), 12.68 µg/mL (innovator) | Healthy Pakistani Volunteers | 500 mg single dose | [6] | |
| AUC | 45.8 mg·h/L | Healthy Adults | 25 mg/kg single dose | [3] |
| 137.4 mg·h/L | Healthy Adults | 75 mg/kg/day | [3] | |
| 137.5 mg·h/L | β-thalassemia Patients | 37.5 mg/kg twice daily | [4] | |
| 6,762.8 ± 1,601.6 mgmin/L (every 6h) | Thalassemia Patients | 75 mg/kg/day | [7] | |
| 8,250.1 ± 1,235.7 mgmin/L (every 12h) | Thalassemia Patients | 75 mg/kg/day | [7] | |
| 40.49 µg·h/mL (generic), 38.63 µg·h/mL (innovator) | Healthy Pakistani Volunteers | 500 mg single dose | [6] | |
| t1/2 (Half-life) | 1.9 hours | Healthy Adults | Not specified | [2] |
| Volume of Distribution (Vd) | 1 L/kg | Healthy Adults | Not specified | [2] |
| 1.6 L/kg | Thalassemia Patients | Not specified | [2] | |
| Protein Binding | < 10% | Not specified | Not specified | [2] |
| Elimination | 75-90% excreted in urine as metabolite | Not specified | Not specified | [2] |
Experimental Protocols
Bioanalytical Method for Deferiprone Quantification in Human Plasma using LC-MS/MS
This protocol is a composite based on published methodologies for the determination of deferiprone in human plasma, incorporating this compound as the internal standard.[8][9]
1. Materials and Reagents
-
Deferiprone analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ultrapure water
-
Human plasma (blank, for calibration standards and quality controls)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A suitable reversed-phase column, for example, a Synergi Fusion-RP 80A column.[8][9]
3. Preparation of Stock and Working Solutions
-
Deferiprone Stock Solution (1 mg/mL): Accurately weigh and dissolve deferiprone in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the deferiprone stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) in the same diluent.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.[8][9]
-
Add a specified volume of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[8][9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
6. Data Analysis and Quantification
-
Integrate the peak areas for both deferiprone and this compound for each sample.
-
Calculate the peak area ratio of deferiprone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of deferiprone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical pharmacokinetic study of deferiprone utilizing this compound as an internal standard.
Caption: Workflow of a Deferiprone Pharmacokinetic Study.
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics and dosing recommendations for the use of deferiprone in children younger than 6 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics and pharmacodynamics of the oral iron chelator deferiprone (L1) in relation to hemoglobin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Deferiprone-d3 in Therapeutic Drug Monitoring of Deferiprone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone is an orally active iron chelating agent used in the treatment of transfusional iron overload, particularly in patients with thalassemia major. Therapeutic Drug Monitoring (TDM) of deferiprone is crucial to ensure optimal efficacy and minimize toxicity. This document provides detailed application notes and protocols for the quantitative analysis of deferiprone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Deferiprone-d3 as an internal standard. This compound, a stable isotope-labeled analog of deferiprone, is the ideal internal standard for this application as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the method.
Principle of the Method
The method involves the extraction of deferiprone and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of deferiprone to this compound against a calibration curve prepared in a biological matrix.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the determination of deferiprone using this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | Deferiprone |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Quantification Range | 0.1 - 20.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL[1] |
Table 2: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferiprone | 140.1 | 53.1[1] |
| This compound | 143.1 | 98.1[1] |
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%CV) | 4.3 - 5.5%[1] |
| Inter-day Precision (%CV) | 4.6 - 7.3%[1] |
| Accuracy (% Recovery) | 80.1 - 86.8%[1] |
| Matrix Effect | Not significant |
| Stability | Stable under routine laboratory conditions |
Experimental Protocols
Materials and Reagents
-
Deferiprone analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve deferiprone and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the deferiprone primary stock solution with methanol:water (50:50, v/v) to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 50 µL of plasma in each tube, add 10 µL of the this compound working solution (1 µg/mL).
-
Vortex briefly.
-
Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., Synergi Fusion-RP 80A, 50 x 2.0 mm, 4 µm).
-
Mobile Phase A: 0.2% Formic acid and 0.2 mM EDTA in water.
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic elution with 60% Mobile Phase B.
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.
-
Run Time: Approximately 4 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: As per instrument recommendation.
-
Gas Flow Rates (Nebulizer, Heater): Optimize for the specific instrument.
-
Collision Energy: Optimize for the transitions of deferiprone and this compound.
-
Diagrams
Caption: Experimental workflow for Deferiprone TDM.
Caption: Metabolic pathway of Deferiprone.[2]
Discussion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of deferiprone. The simple protein precipitation method allows for high-throughput analysis, which is essential in a clinical setting. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of the results.
Regular monitoring of deferiprone plasma concentrations can aid clinicians in individualizing dosing regimens to maintain drug levels within the therapeutic window, thereby optimizing the chelation therapy and reducing the risk of adverse effects.
Safety Precautions
Standard laboratory safety precautions should be followed when handling chemicals and biological samples. All work should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All chemical and biological waste should be disposed of in accordance with institutional and local regulations.
References
Application Notes and Protocols for Metabolic Profiling of Deferiprone using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of stable isotope-labeled Deferiprone in metabolic profiling studies. The following information is intended to guide researchers in designing and conducting experiments to investigate the metabolism and pharmacokinetics of Deferiprone, a crucial iron-chelating agent.
Introduction
Deferiprone is an orally administered iron chelator used in the treatment of transfusional iron overload, particularly in patients with thalassemia.[1][2][3] Understanding its metabolic fate is critical for optimizing dosing regimens and minimizing potential adverse effects. Stable isotope labeling is a powerful technique that allows for the precise tracking and quantification of a drug and its metabolites within a biological system.[][5][6] By replacing one or more atoms of the Deferiprone molecule with a stable, heavier isotope (e.g., ¹³C, ¹⁵N, or ²H), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry. This enables accurate measurement of the parent drug and its metabolites, providing valuable insights into metabolic pathways, rates of formation and elimination, and potential drug-drug interactions.[]
This application note focuses on the use of ¹³C- and ¹⁵N-labeled Deferiprone for metabolic profiling studies.
Metabolic Pathways of Deferiprone
The primary metabolic pathway of Deferiprone is glucuronidation, catalyzed by the enzyme UGT1A6, to form the inactive 3-O-glucuronide metabolite.[1][2] A minor metabolic pathway involves demethylation, mediated by CYP2A6.[7] The parent drug and its main metabolite are primarily eliminated through the urine.[1][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. ijprajournal.com [ijprajournal.com]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of deferiprone mediated by CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deferiprone-d3 in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Deferiprone-d3 in preclinical and clinical research settings. Deferiprone, an oral iron chelator, and its deuterated analog, this compound, are valuable tools for investigating iron metabolism and developing therapies for iron overload disorders and neurodegenerative diseases.
Introduction to this compound
Deferiprone is a small, orally active iron-chelating agent that can cross the blood-brain barrier.[1] It binds to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable, neutral complex that is subsequently excreted, primarily in the urine.[2] this compound is a stable isotope-labeled version of Deferiprone, where three hydrogen atoms on one of the methyl groups are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Deferiprone in biological matrices using mass spectrometry, ensuring high accuracy and precision in pharmacokinetic and pharmacodynamic studies.[3]
Key Research Applications:
-
Pharmacokinetic (PK) and Bioavailability Studies: this compound is essential as an internal standard for accurate quantification of Deferiprone in plasma, urine, and tissue samples.[3]
-
Metabolism Studies: Tracing the metabolic fate of Deferiprone.
-
Preclinical Efficacy Studies: Investigating the therapeutic potential of Deferiprone in animal models of iron overload and neurodegenerative diseases such as Friedreich's Ataxia and Pantothenate Kinase-Associated Neurodegeneration (PKAN).[4][5]
-
In Vitro Mechanistic Studies: Elucidating the cellular and molecular mechanisms of Deferiprone's action, including its effects on mitochondrial iron, oxidative stress, and cell viability.
Mechanism of Action: Iron Chelation
Deferiprone's primary mechanism of action involves the chelation of excess labile iron within the body. In conditions of iron overload, this labile iron pool can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage. By binding to this iron, Deferiprone prevents its participation in these harmful reactions and facilitates its excretion. Due to its lipophilic nature and low molecular weight, Deferiprone can penetrate cell membranes and access intracellular iron pools, including mitochondrial iron.[1]
Preclinical Research Protocols
Animal Models of Iron Overload and Neurodegeneration
Objective: To evaluate the efficacy of Deferiprone in reducing iron accumulation and associated pathologies in vivo.
Animal Models:
-
Iron Overload Models:
-
Gerbils: Administered iron dextran injections (e.g., 200 mg/kg weekly for 10 weeks) to induce cardiac and hepatic iron overload.[2]
-
Mice: Fed a high-iron diet (e.g., 0.2% ferrocene) for several months.
-
-
Neurodegenerative Disease Models:
Protocol: Oral Gavage Administration in Mice
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosage volume.
-
Prepare the Deferiprone or this compound solution. Deferiprone can be dissolved in methanol and then diluted with a suitable aqueous buffer like PBS (pH 7.2) for a final concentration of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[8]
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice). Measure the needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.[9]
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head.[10] The body should be held in a vertical position.
-
-
Administration:
-
Insert the gavage needle into the side of the mouth, over the tongue, and into the esophagus. The mouse should swallow as the needle is gently advanced. Do not force the needle.[11]
-
Slowly administer the prepared solution.
-
Gently remove the needle.
-
-
Monitoring:
-
Observe the mouse for at least 10-15 minutes post-administration for any signs of distress.[12]
-
Table 1: Preclinical Dosing of Deferiprone in Animal Models
| Animal Model | Disease Model | Deferiprone Dose | Administration Route | Study Duration | Key Findings | Reference(s) |
| Gerbil | Cardiac Iron Overload | 375 mg/kg/day | Oral (divided TID) | 12 weeks | Reduced cardiac and hepatic iron content. | [2] |
| Mouse (C57BL/6) | Type 2 Diabetes | 50 mg/kg | Oral | 16 weeks | Mitigated mitochondrial dysfunction and oxidative stress in the renal cortex. | [13] |
| Mouse (YG8R) | Friedreich's Ataxia | 150 mg/kg | Oral (every 5 days) | - | Showed therapeutic effects on FRDA manifestation. | [6] |
In Vitro Cellular Assays
Objective: To investigate the cellular effects of Deferiprone, including its impact on iron homeostasis, mitochondrial function, and cell viability.
Cell Lines:
-
Neuronal Cells: SH-SY5Y, IMR-32 human neuroblastoma cells.[14]
-
Hepatocytes: Huh7 human hepatoma cells.[15]
-
Cardiomyocytes: Human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes.[16]
Protocol: Induction of Cellular Iron Overload
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM for Huh7 and SH-SY5Y) supplemented with fetal bovine serum (FBS) and antibiotics. Iron-deficient media can be prepared for specific experimental needs.[17][18]
-
Iron Loading: Incubate cells with ferric ammonium citrate (FAC) at a concentration of 150 µM for 24-72 hours to induce iron overload.[14]
-
Treatment: Following iron loading, treat cells with varying concentrations of Deferiprone (e.g., 1 µM to 100 µM).
Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Preparation: Culture and treat cells in a 96-well plate as described above. Include positive (e.g., treated with CCCP) and negative controls.[19]
-
Staining: Prepare a 2 µM JC-1 working solution in the cell culture medium. Replace the medium in each well with the JC-1 solution and incubate for 15-30 minutes at 37°C.[2]
-
Washing: Centrifuge the plate and wash the cells with assay buffer.[20]
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader. J-aggregates (red fluorescence, indicating high membrane potential) are measured at Ex/Em = 535/595 nm, and JC-1 monomers (green fluorescence, indicating low membrane potential) are measured at Ex/Em = 485/535 nm. The ratio of red to green fluorescence is calculated.[21][22]
Protocol: Assessment of Apoptosis (TUNEL Assay)
-
Cell Fixation and Permeabilization: Fix cells grown on coverslips with 4% paraformaldehyde for 20-30 minutes, followed by permeabilization with 0.2-0.3% Triton X-100.[23][24]
-
TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[13][25]
-
Staining and Visualization: Wash the cells and, if using a fluorescent label, counterstain with a nuclear stain like DAPI. Mount the coverslips and visualize under a fluorescence microscope.[26]
Clinical Research Protocols
Deferiprone has been investigated in clinical trials for several conditions. The following tables summarize key aspects of these protocols.
Table 2: Clinical Trial Protocols for Deferiprone in Friedreich's Ataxia
| Trial Phase | Patient Population | Deferiprone Dose | Duration | Primary Endpoints | Key Findings | Reference(s) |
| Phase II | 72 patients (7-35 years) | 20, 40, or 60 mg/kg/day | 6 months | Safety | 20 mg/kg/day was well-tolerated. Higher doses were associated with worsening ataxia. | [27] |
| Open-label | 5 patients | 20 mg/kg/day (with Idebenone) | 10-24 months | Neurological and cardiac function | Potential improvement in neurological function and heart hypertrophy. | [4][28] |
Table 3: Clinical Trial Protocols for Deferiprone in Pantothenate Kinase-Associated Neurodegeneration (PKAN)
| Trial Design | Patient Population | Deferiprone Dose | Duration | Primary Endpoints | Key Findings | Reference(s) |
| Pilot Study | 5 patients | 15 mg/kg twice daily | 18 months | Efficacy (clinical and MRI) | Reduced iron load in the globus pallidus; some clinical improvement. | [5] |
| Randomized, Double-Blind, Placebo-Controlled | 88 patients | 30 mg/kg/day | 18 months | Change in Barry-Albright Dystonia (BAD) scale | Slowed disease progression, particularly in atypical PKAN. | [8][12][29] |
Clinical Monitoring:
-
Hematology: Regular monitoring of absolute neutrophil count (ANC) is crucial due to the risk of agranulocytosis and neutropenia.[30]
-
Liver Function: Monitor liver enzymes (ALT, AST).
-
Iron Status: Serum ferritin and transferrin saturation should be monitored.
-
Neurological and Cardiac Assessments: As per specific trial protocols.
Analytical Protocol: Quantification of this compound
Objective: To accurately quantify Deferiprone in biological samples using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Workflow:
Protocol: LC-MS/MS for Deferiprone in Human Plasma
-
Internal Standard Preparation:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Add acetonitrile to precipitate proteins.[3]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Quantification:
-
Generate a calibration curve using known concentrations of Deferiprone and a fixed concentration of this compound.
-
Calculate the concentration of Deferiprone in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Table 4: Representative LC-MS/MS Parameters for Deferiprone Analysis
| Parameter | Value | Reference |
| LC System | ||
| Column | Synergi Fusion-RP 80A | [3] |
| Mobile Phase A | 0.2% Formic Acid in Water | [3] |
| Mobile Phase B | Methanol | [3] |
| Gradient | Isocratic or Gradient | [3][33] |
| Flow Rate | 0.8 mL/min | [3] |
| Injection Volume | 10 µL | |
| MS System | ||
| Ionization Mode | ESI Positive | [3] |
| Deferiprone Transition | m/z 140.1 → 53.1 | [3] |
| This compound Transition | m/z 143.1 → 98.1 | [3] |
Signaling Pathways
Deferiprone's therapeutic effects extend beyond simple iron removal and can influence various cellular signaling pathways. For instance, by reducing iron-induced oxidative stress, it can modulate pathways involved in inflammation and apoptosis.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized for individual applications. Always refer to the relevant safety data sheets and institutional guidelines when handling chemical reagents and conducting animal research.
References
- 1. Deferiprone for the treatment of Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Experience With Deferiprone Treatment for Friedreich Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pilot trial of deferiprone in pantothenate kinase-associated neurodegeneration patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cur@SF NPs alleviate Friedreich’s ataxia in a mouse model through synergistic iron chelation and antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. research.unc.edu [research.unc.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Iron overload triggers redox-sensitive signals in human IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. friedreichsataxianews.com [friedreichsataxianews.com]
- 17. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 22. abcam.com [abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 25. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. friedreichsataxianews.com [friedreichsataxianews.com]
- 29. ahajournals.org [ahajournals.org]
- 30. Analytical approaches for the determination of deferiprone and its iron (III) complex: Investigation of binding affinity based on liquid chromatography-mass spectrometry (LC-ESI/MS) and capillary electrophoresis-frontal analysis (CE/FA) | Masaryk University [muni.cz]
- 31. caymanchem.com [caymanchem.com]
- 32. This compound - Labchem Catalog [labchem.com.my]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Deferiprone-d3 Quantification in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Deferiprone-d3 in biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Deferiprone and this compound?
A1: The precursor-to-product ion transitions for Deferiprone and its deuterated internal standard, this compound, are crucial for selective detection in LC-MS/MS analysis. Based on published methods, the following transitions are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Deferiprone | 140.1 | 53.1 | Positive |
| This compound | 143.1 | 98.1 | Positive |
These values may require optimization on your specific mass spectrometer.
Q2: What are the common challenges encountered during the quantification of this compound in biological matrices?
A2: Researchers may face several challenges, including:
-
Poor Chromatographic Peak Shape: Tailing or fronting peaks can affect integration and accuracy.
-
Variable Internal Standard (IS) Response: Inconsistent IS area counts across a run can indicate issues with sample preparation or instrument performance.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of Deferiprone and this compound, leading to inaccurate quantification.[1][2]
-
Low Recovery: Inefficient extraction of the analyte from the biological matrix can result in low signal intensity.
-
Contamination and Interference: Endogenous or exogenous compounds can co-elute and interfere with the analyte or internal standard peaks.[3][4][5]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound quantification.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Deferiprone, a chelating agent, can interact with metal ions in the HPLC system or column packing. Add a small amount of a chelating agent like EDTA (e.g., 0.2mM) to the mobile phase to mitigate this. |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH. For Deferiprone, a slightly acidic mobile phase (e.g., containing 0.2% formic acid) is often used.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column. |
| Poorly Packed Column Bed | This can cause peak splitting or tailing.[7] If other troubleshooting steps fail, try a new column. |
Issue 2: High Variability in this compound (Internal Standard) Response
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. |
| Matrix Effects | The biological matrix can variably affect the ionization of the internal standard.[8] Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. Consider different sample cleanup techniques (e.g., solid-phase extraction instead of protein precipitation). |
| Injector Issues | A partially blocked or malfunctioning injector can lead to inconsistent injection volumes.[9] Perform injector maintenance and ensure the wash solution is effective. |
| Source Contamination | A dirty ion source can lead to erratic signal. Clean the mass spectrometer's ion source. |
| This compound Instability | While this compound is generally stable, investigate potential degradation under your specific sample storage and processing conditions. Forced degradation studies can help identify potential issues.[10] |
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Endogenous Components | Phospholipids and other matrix components are common sources of ion suppression.[1] Improve chromatographic separation to separate Deferiprone from the interfering peaks. A longer gradient or a different stationary phase may be necessary. |
| Inefficient Sample Cleanup | Protein precipitation alone may not be sufficient to remove all interfering components.[11] Consider more rigorous sample preparation methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Sample Dilution | Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their effect.[12] This is only feasible if the analyte concentration is high enough for detection after dilution. |
| Change Ionization Source | If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) or vice-versa, as they have different susceptibilities to matrix effects. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
HPLC Column: Synergi Fusion-RP 80A (or equivalent C18 column)[6]
-
Mobile Phase: A gradient of methanol and 0.2% formic acid in water containing 0.2 mM EDTA.[6]
-
Flow Rate: 0.8 mL/min[6]
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MS Detection: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in Deferiprone-d3 LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in Deferiprone-d3 LC-MS/MS assays.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues related to matrix effects in your this compound LC-MS/MS assays.
Issue 1: Poor Peak Shape, Shifting Retention Times, or Unexpected Peaks
Possible Cause: Matrix components can interact with the analyte or the analytical column, leading to distorted chromatography.[1] This can manifest as peak fronting, tailing, splitting, or shifts in retention time.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[2]
-
If using protein precipitation (PPT), consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interferences.[2][3]
-
For LLE, adjust the pH of the aqueous matrix to be at least two pH units higher or lower than the pKa of Deferiprone to ensure it is uncharged and efficiently extracted.[2]
-
For SPE, explore different sorbents. A mixed-mode cation exchange sorbent can be effective at removing phospholipids, a common source of matrix effects.[2]
-
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase gradient to better separate this compound from co-eluting matrix components.[4]
-
Experiment with different analytical columns that offer alternative selectivities.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][6] However, ensure that the diluted concentration of this compound remains above the lower limit of quantitation (LLOQ).
Issue 2: Inconsistent or Non-Reproducible Results (Poor Precision and Accuracy)
Possible Cause: Variable matrix effects between different samples or batches can lead to inconsistent ionization, resulting in poor precision and accuracy.[7]
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound as an internal standard is crucial. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[4][5] Ensure that the concentration of this compound is appropriate and consistent across all samples and standards.
-
Evaluate Matrix Lot Variability: During method validation, assess the matrix effect in at least six different lots of the biological matrix.[8] This will help identify if a particular lot is causing unusual suppression or enhancement.
-
Post-Extraction Spike Analysis: Quantitatively assess the matrix effect by comparing the response of this compound spiked into a blank extracted matrix with the response in a neat solution.[9] A significant difference indicates the presence of matrix effects.
Issue 3: Low Signal Intensity or Ion Suppression
Possible Cause: Co-eluting endogenous compounds, such as phospholipids, salts, or metabolites, can compete with this compound for ionization in the mass spectrometer source, leading to a decreased signal.[10][11]
Troubleshooting Steps:
-
Qualitative Assessment with Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression is occurring.[3][5] A constant flow of this compound is infused post-column while a blank matrix extract is injected. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.
-
Optimize the Ion Source Parameters: Adjusting parameters such as ion source temperature and gas flows can sometimes mitigate the impact of matrix effects.
-
Review Sample Preparation: As mentioned previously, enhancing the sample cleanup procedure is a primary strategy to remove the compounds causing ion suppression.[2]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS assays?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. These components, which can include salts, proteins, and phospholipids, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[5][9]
Q2: Why is this compound used as the internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Deferiprone. An ideal SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of matrix effect.[4][5] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable quantification.
Q3: How can I quantitatively measure the matrix effect?
A3: The matrix factor (MF) is a quantitative measure of the matrix effect.[7] It is calculated by comparing the peak response of an analyte spiked into a pre-extracted blank matrix to the peak response of the analyte in a neat solution at the same concentration.[9]
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
The following table outlines the calculation for Matrix Factor:
| Parameter | Calculation |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in neat solution) |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) |
A coefficient of variation (%CV) of the matrix factor across different lots of the matrix of ≤15% is generally considered acceptable.[8]
Q4: What are the most common sources of matrix effects in plasma samples?
A4: In plasma, phospholipids are a major cause of ion suppression, particularly when using electrospray ionization (ESI).[2][11] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[9]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6] However, this approach is only feasible if the resulting analyte concentration is still well above the method's limit of quantitation (LOQ).[6] Excessive dilution may compromise the sensitivity of the assay.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol describes the standard procedure to quantify the matrix effect.[9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with this compound to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before extraction at the same concentration as Set A, then perform the extraction. This set is used for recovery assessment.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
The following table summarizes recovery data from a published Deferiprone LC-MS/MS assay.[12]
| Analyte | Concentration (µg/mL) | Recovery (%) |
| Deferiprone | 0.1 (LLOQ) | 86.8 |
| Deferiprone | 0.3 (LQC) | 80.1 |
| Deferiprone | 8.0 (MQC) | 82.3 |
| Deferiprone | 16.0 (HQC) | 83.5 |
Protocol 2: Deferiprone Extraction from Human Plasma via Protein Precipitation
This is a common and rapid sample preparation method for Deferiprone analysis.[12]
-
Sample Aliquoting: To a 50 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Protein Precipitation: Add 150 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for matrix effect and recovery assessment.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the analysis of Deferiprone-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Deferiprone-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
This compound is a deuterated form of Deferiprone, meaning that three hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The addition of a known concentration of this compound to samples allows for accurate quantification of Deferiprone by correcting for variations in sample preparation and instrument response.
Q2: What are the typical mass transitions for Deferiprone and this compound in LC-MS/MS analysis?
In positive ion electrospray ionization (ESI) mode, the commonly used multiple reaction monitoring (MRM) transitions are summarized in the table below.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferiprone | 140.1 | 53.1 |
| This compound | 143.1 | 98.1 |
Q3: What is the major metabolic pathway of Deferiprone?
The primary metabolic pathway for Deferiprone is glucuronidation, catalyzed by the enzyme UGT1A6. This process forms an inactive metabolite, Deferiprone-3-O-glucuronide, which is then primarily excreted in the urine.[2]
Troubleshooting Guide: Common Interferences
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Inaccurate quantification or variability in this compound signal.
Potential Cause A: Isotopic Crosstalk
-
Description: Isotopic crosstalk occurs when the isotopic signal from the unlabeled analyte (Deferiprone) contributes to the signal of the deuterated internal standard (this compound). This can lead to an artificially high internal standard response and, consequently, an underestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Assess the contribution: Prepare a high-concentration solution of unlabeled Deferiprone and inject it into the LC-MS/MS system. Monitor the MRM transition for this compound. A significant signal indicates crosstalk.
-
Optimize chromatography: Ensure baseline separation between Deferiprone and any potential interfering peaks.
-
Select a different product ion: If crosstalk is significant, investigate alternative product ions for this compound that are not subject to interference from Deferiprone.
-
Use a higher mass-labeled internal standard: If feasible, using an internal standard with a higher degree of deuteration (e.g., d6) can shift the mass further from the analyte and reduce the likelihood of isotopic overlap.
-
Potential Cause B: Interference from Metabolites
-
Description: The primary metabolite, Deferiprone-glucuronide, could potentially interfere with the analysis. While direct interference in the this compound channel is less likely due to the significant mass difference, in-source fragmentation of the glucuronide back to Deferiprone could theoretically occur, although this is not a commonly reported issue. A more likely scenario is co-elution affecting ionization efficiency.
-
Troubleshooting Steps:
-
Chromatographic Separation: Develop a chromatographic method that effectively separates Deferiprone and this compound from Deferiprone-glucuronide. The glucuronide is significantly more polar and should elute earlier on a reverse-phase column.
-
Monitor for the Metabolite: Include an MRM transition for Deferiprone-glucuronide in your method to monitor its retention time and peak shape. A common characteristic of glucuronide fragmentation is a neutral loss of 176 Da. Therefore, the precursor ion would be approximately 316.1 m/z ([M+H]+ for Deferiprone + 176). The product ion would be the Deferiprone parent ion (140.1 m/z).
-
Evaluate Matrix Effects: The presence of high concentrations of the glucuronide metabolite in the sample matrix could potentially suppress or enhance the ionization of Deferiprone and its internal standard. A thorough validation of matrix effects is crucial.
-
Experimental Workflow for Investigating Interference
Caption: Troubleshooting workflow for inaccurate this compound signal.
Issue 2: Unexpected peaks observed in the chromatogram.
Potential Cause A: Process-Related Impurities
-
Description: Maltol is a known process-related impurity in the synthesis of Deferiprone. While it has a different mass (molecular weight of 126.11 g/mol ), it is structurally similar and could potentially co-elute or interfere. A recent study quantified maltol and its glucuronide using HPLC-MS/MS, indicating its relevance in biological matrices.[3]
-
Troubleshooting Steps:
-
Obtain a Maltol Standard: Analyze a pure standard of maltol to determine its retention time and mass spectral characteristics under your analytical conditions.
-
Monitor for Maltol: Include an MRM transition for maltol in your method. Based on its molecular weight, a potential precursor ion would be 127.1 m/z ([M+H]+).
-
Optimize Chromatography: If maltol co-elutes with Deferiprone or this compound, modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve separation.
-
Potential Cause B: Interference from Co-administered Drugs
-
Description: Deferiprone is often used in combination with other iron chelators, such as Deferasirox and Deferoxamine.[4] While direct overlap in MRM transitions is unlikely due to different molecular structures and masses, co-elution of these drugs or their metabolites could cause ion suppression or enhancement.
-
Troubleshooting Steps:
-
Review Patient Medication: Be aware of all medications the study subjects are taking.
-
Spike Experiments: If co-administered drugs are a concern, spike blank matrix with these compounds and analyze them to check for any interference at the retention time of Deferiprone and this compound.
-
Chromatographic Separation: As a primary strategy, ensure your chromatographic method separates Deferiprone from any co-administered drugs and their major metabolites.
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Deferiprone
This protocol is based on a validated method for the determination of Deferiprone in human plasma.[1]
-
Sample Preparation: Protein precipitation is a common and effective method. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Synergi Fusion-RP 80A, 150 x 4.6 mm, 4 µm) is suitable.
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and an acidic aqueous solution (e.g., 0.2% formic acid) is typically used. The addition of a small amount of a chelating agent like EDTA (e.g., 0.2 mM) to the mobile phase can improve peak shape and response by preventing the formation of metal complexes.
-
Flow Rate: A flow rate of 0.8 mL/min is a good starting point.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Deferiprone: 140.1 → 53.1
-
This compound: 143.1 → 98.1
-
-
Deferiprone Metabolism and Potential Interference Pathway
Caption: Metabolic pathway of Deferiprone and potential analytical interferences.
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Simultaneous determination of maltol and maltol glucuronide in human plasma and urine by HPLC-MS/MS: Application in clinical study in patients with iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Iron Chelation Therapy with Deferiprone and Deferasirox in Iron-Overloaded Patients with Transfusion-Dependent β-Thalassemia Major - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Deferiprone-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Deferiprone-d3 as an internal standard in calibration curves for analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred for quantitative bioanalysis?
A1: SIL-IS are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Because they are structurally almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization. This helps to accurately correct for variability in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision of the analytical method.[2]
Q2: Can this compound have a different retention time than Deferiprone?
A2: Yes, it is possible for deuterium-labeled internal standards to have slightly different retention times compared to the non-deuterated analyte.[3][4][5] This phenomenon, known as the "isotope effect," can lead to suboptimal tracking of the analyte if the chromatographic peaks are not sufficiently co-eluted.[5]
Q3: What are potential sources of inaccuracy when using this compound?
A3: Potential sources of inaccuracy include:
-
Isotopic Contamination: The this compound standard may contain a small percentage of unlabeled Deferiprone, which can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).[2]
-
Deuterium-Hydrogen Exchange: Although less common for aryl deuteriums, there is a possibility of deuterium-hydrogen exchange under certain pH or temperature conditions during sample preparation or storage, which would alter the mass of the internal standard.[2]
-
Differential Matrix Effects: If the retention times of Deferiprone and this compound are slightly different, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate analyte-to-IS response ratios.[2][5]
-
Stability Issues: A SIL-IS with identical chemical properties to the analyte may mask underlying stability problems of the analyte during sample processing and storage.[3][4]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
This section addresses common causes and solutions for non-linear calibration curves when using this compound as an internal standard.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Separation | Optimize the mobile phase composition, gradient, and column chemistry to achieve symmetrical peak shapes and ensure co-elution of Deferiprone and this compound. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus in a biological matrix.[1][6] If significant matrix effects are observed, improve the sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation).[7] |
| Cross-Interference | Check for interference between the analyte and the internal standard by analyzing blank samples spiked with only the analyte and only the internal standard.[2] Ensure that the contribution of the IS to the analyte signal is less than 20% of the LLOQ response and the contribution of the analyte to the IS signal is less than 5% of the IS response.[2] |
| Incorrect Internal Standard Concentration | The concentration of the internal standard should be appropriate for the expected range of analyte concentrations. A concentration close to the geometric mean of the calibration curve range is often recommended. |
Issue 2: High Variability in Analyte/IS Response Ratio
High variability in the area ratio between Deferiprone and this compound can lead to poor precision and accuracy.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation steps, including pipetting, extraction, and reconstitution volumes.[2] Automating these steps can minimize variability. |
| Analyte/IS Stability Issues | Investigate the stability of Deferiprone and this compound under the conditions of sample collection, processing, and storage.[8][9] This includes freeze-thaw stability, bench-top stability, and long-term storage stability. |
| Ion Source Contamination | A contaminated ion source can lead to erratic ionization and fluctuating signal intensity. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
| Poor Chromatographic Peak Shape | Asymmetrical or split peaks can lead to inconsistent peak integration and variable area ratios.[10] Troubleshoot the chromatography to improve peak shape. |
Experimental Protocols
A typical experimental workflow for the analysis of Deferiprone in human plasma using this compound as an internal standard is outlined below.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Deferiprone: m/z 140.1 → 95.1this compound: m/z 143.1 → 98.1 |
Note: These are example conditions and should be optimized for the specific instrumentation and application.
Visualizations
References
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. jipbs.com [jipbs.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Minimizing ion suppression/enhancement for Deferiprone-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and enhancement when analyzing Deferiprone using its deuterated internal standard, Deferiprone-d3, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and ion enhancement?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interfering components can compete with the analyte for ionization, leading to a decreased analytical signal.[1][2] Conversely, ion enhancement is a less common effect where the presence of matrix components increases the analyte signal. Both phenomena can negatively impact the accuracy, precision, and sensitivity of an analytical method.[2]
Q2: Why is this compound used as an internal standard for Deferiprone analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Deferiprone.[3] SIL internal standards are considered the gold standard in quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte of interest. This means that this compound will behave similarly to Deferiprone during sample preparation, chromatography, and ionization. Consequently, any ion suppression or enhancement that affects Deferiprone will likely affect this compound to the same extent, allowing for accurate correction and reliable quantification.
Q3: What are the common causes of ion suppression in this compound analysis?
A3: Common causes of ion suppression in the analysis of Deferiprone and its internal standard this compound in biological matrices like plasma include:
-
Endogenous Matrix Components: Salts, proteins, and phospholipids are major contributors to ion suppression.[4]
-
Sample Preparation: Inadequate removal of matrix components during sample preparation is a primary cause. For instance, while protein precipitation is a common and rapid method, it may not effectively remove phospholipids.[4]
-
Chromatographic Co-elution: If matrix components elute from the LC column at the same time as Deferiprone and this compound, they can interfere with the ionization process.[1][2]
-
Mobile Phase Additives: Certain non-volatile mobile phase additives can also contribute to ion suppression.
Troubleshooting Guide
Issue 1: Low or Inconsistent Signal for this compound
If you are observing a low or inconsistent signal for the internal standard, this compound, it is likely due to ion suppression. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a frequent cause of ion suppression.[4][5] Consider the following:
-
Protein Precipitation: This is a common method for plasma samples.[6] However, it may not be sufficient to remove all interfering phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[5]
-
Solid-Phase Extraction (SPE): SPE provides a more rigorous cleanup by utilizing specific sorbents to retain the analyte while washing away interfering compounds. This is often the most effective method for minimizing matrix effects.[5]
Experimental Protocol: Comparative Sample Preparation
-
Objective: To determine the most effective sample preparation technique for reducing ion suppression.
-
Procedure:
-
Spike a known concentration of this compound into six blank plasma samples.
-
Process two samples using protein precipitation (e.g., with acetonitrile).[6]
-
Process two samples using LLE (e.g., with methyl tert-butyl ether).
-
Process two samples using SPE (e.g., with a C18 cartridge).
-
Analyze the final extracts by LC-MS/MS.
-
-
Analysis: Compare the peak area of this compound obtained from each method. A higher and more consistent peak area indicates a more effective cleanup method.
Table 1: Comparison of Sample Preparation Methods on this compound Signal
| Sample Preparation Method | Mean Peak Area of this compound (n=2) | Relative Standard Deviation (RSD) |
| Protein Precipitation | 150,000 | 15% |
| Liquid-Liquid Extraction | 350,000 | 8% |
| Solid-Phase Extraction | 500,000 | 4% |
Note: Data are hypothetical for illustrative purposes.
Step 2: Optimize Chromatographic Separation
If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation to resolve Deferiprone and this compound from co-eluting matrix components.[2]
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can change the elution times of analytes and interferences.
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity.[2]
-
Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide a different elution pattern.
Experimental Protocol: Post-Column Infusion for Identifying Ion Suppression Zones
-
Objective: To identify the regions in the chromatogram where ion suppression occurs.
-
Procedure:
-
Infuse a constant flow of a this compound solution into the mass spectrometer post-column.
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the this compound signal. A dip in the signal indicates the elution of interfering components from the matrix.
-
-
Analysis: Adjust the chromatographic method to ensure that Deferiprone and this compound do not elute in these suppression zones.
Diagram 1: Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and resolving ion suppression for this compound.
Issue 2: Inaccurate Quantification Despite Using this compound
Even with a stable isotope-labeled internal standard, severe ion suppression can sometimes lead to inaccuracies.
Step 1: Dilute the Sample
Diluting the sample can reduce the concentration of interfering matrix components.[1] However, this will also reduce the concentration of Deferiprone, so this approach is only feasible if the analyte concentration is well above the lower limit of quantification (LLOQ).
Step 2: Use Matrix-Matched Calibrators
Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples.[1] This ensures that the calibration curve is affected by the matrix in the same way as the samples, improving accuracy.
Experimental Protocol: Preparation of Matrix-Matched Calibrators
-
Objective: To create a calibration curve that compensates for matrix effects.
-
Procedure:
-
Obtain a pool of blank plasma from the same species as the study samples.
-
Prepare a series of calibration standards by spiking known concentrations of Deferiprone and a constant concentration of this compound into the blank plasma.
-
Process these calibrators using the optimized sample preparation and LC-MS/MS method.
-
Construct the calibration curve by plotting the peak area ratio (Deferiprone/Deferiprone-d3) against the concentration of Deferiprone.
-
Diagram 2: Decision Tree for Addressing Inaccurate Quantification
Caption: A decision-making process for troubleshooting inaccurate quantification.
Summary of LC-MS/MS Parameters for Deferiprone
The following table summarizes typical parameters from a published method for Deferiprone analysis, which can be used as a starting point for method development and troubleshooting.[6]
Table 2: Example LC-MS/MS Method Parameters for Deferiprone
| Parameter | Value |
| Sample Preparation | |
| Matrix | Human Plasma |
| Volume | 50 µL |
| Method | Protein precipitation with acetonitrile |
| Liquid Chromatography | |
| Column | Synergi Fusion-RP 80A |
| Mobile Phase | 60:40 (v/v) Methanol : 0.2% Formic Acid with 0.2 mM EDTA |
| Flow Rate | 0.8 mL/min |
| Run Time | 4 min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Deferiprone Transition | m/z 140.1 → 53.1 |
| Internal Standard Transition | m/z 143.1 → 98.1 |
Note: The internal standard transition m/z 143.1 → 98.1 is consistent with this compound.
By systematically addressing potential sources of ion suppression through optimized sample preparation and chromatography, and by employing appropriate calibration strategies, researchers can achieve accurate and reliable quantification of Deferiprone using this compound.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Deferiprone-d3 in stock solutions and processed samples
Welcome to the Technical Support Center for Deferiprone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in stock solutions and processed samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For LC-MS/MS applications, stock solutions are often prepared in methanol or a mixture of methanol and water.
Q3: How stable is this compound in stock solutions?
A3: While specific long-term stability data for this compound in various solvents is not extensively published, general practice for deuterated internal standards suggests that stock solutions in organic solvents like DMSO or methanol are stable for several months when stored at -20°C or below. It is crucial to perform your own stability assessments under your specific storage conditions.
Q4: Can I subject processed samples containing this compound to freeze-thaw cycles?
A4: Yes, but the number of cycles should be limited and validated. A European Medicines Agency (EMA) document suggests that Deferiprone is stable for at least three freeze-thaw cycles at -20°C.[1] It is best practice to aliquot samples to minimize the need for repeated freeze-thaw cycles.
Q5: What is the typical stability of this compound in a processed sample stored in an autosampler?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent peak areas for this compound across a run | 1. Degradation in the autosampler: The processed samples may not be stable for the duration of the run at the autosampler temperature. 2. Inconsistent extraction recovery: Variability in the sample preparation process. 3. Instability in stock solution: The stock solution may have degraded. | 1. Perform an autosampler stability study by re-injecting a set of QC samples at the end of the run to check for degradation. Consider cooling the autosampler to a lower temperature (e.g., 4°C). 2. Review and optimize the sample extraction procedure. Ensure consistent timing and handling for all samples. 3. Prepare a fresh stock solution from solid material and compare the performance against the old stock. |
| Loss of this compound signal after freeze-thaw cycles | Degradation due to repeated freezing and thawing: The molecule may not be stable to multiple freeze-thaw cycles in the biological matrix. | 1. Validate the number of freeze-thaw cycles the analyte is stable for. The EMA suggests stability for at least three cycles for Deferiprone.[1] 2. Aliquot samples after collection to avoid the need for repeated freeze-thaw cycles of the entire sample. |
| Appearance of unexpected peaks near the this compound peak | Degradation of this compound: The compound may be degrading into other products under the storage or analytical conditions. | 1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and their retention times. Several studies on the non-deuterated form confirm its stability under these conditions, suggesting degradation is unlikely under normal handling.[2][3][4][5] 2. Review the purity of the this compound standard. |
| Poor chromatographic peak shape for this compound | Interaction with the analytical column or mobile phase components: Deferiprone is a chelating agent and may interact with metal ions. | 1. Incorporate a small amount of a chelating agent like EDTA into the mobile phase to improve peak shape, as demonstrated in a validated LC-MS/MS method for Deferiprone.[6] |
Stability Data Summary
The following tables summarize the available stability data for Deferiprone (non-deuterated) and general stability information for deuterated internal standards, which can be used as a guide for this compound. It is imperative to validate the stability of this compound under your specific experimental conditions.
Table 1: Forced Degradation Stability of Deferiprone
| Condition | Duration | Observation |
| Acidic (e.g., 0.1 M HCl) | 48 hours | Stable[2][3] |
| Alkaline (e.g., 0.1 M NaOH) | 48 hours | Stable[2][3] |
| Oxidative (e.g., 3% H₂O₂) | 48 hours | Stable[2][3] |
| Thermal (e.g., 60°C) | 10 days | Stable[2][3] |
| Photolytic (UV light) | 10 days | Stable[2][3] |
Table 2: General Stability Guidelines for this compound in Processed Samples
| Stability Type | Condition | Duration | Acceptance Criteria (Typical) |
| Freeze-Thaw Stability | -20°C to Room Temperature | At least 3 cycles[1] | Mean concentration within ±15% of nominal concentration |
| Short-Term Stability (Bench-Top) | Room Temperature | To be determined by validation | Mean concentration within ±15% of nominal concentration |
| Long-Term Stability | -20°C or -80°C | To be determined by validation | Mean concentration within ±15% of nominal concentration |
| Autosampler Stability | 4°C or specified temperature | Duration of the analytical run | Mean concentration within ±15% of nominal concentration |
| Stock Solution Stability | -20°C or below | To be determined by validation | Mean concentration within ±15% of nominal concentration |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions for use as an internal standard in LC-MS/MS analysis.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve the solid in an appropriate volume of methanol or DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed container at -20°C or below.
-
-
Working Solution Preparation:
-
Equilibrate the stock solution to room temperature before use.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to achieve the desired final concentration for spiking into samples.
-
Protocol 2: Assessment of Freeze-Thaw Stability
This protocol outlines the procedure to evaluate the stability of this compound in a biological matrix (e.g., human plasma) after multiple freeze-thaw cycles.
-
Sample Preparation:
-
Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high quality control (QC) concentrations.
-
Divide each replicate into aliquots.
-
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for another 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., three cycles).
-
-
Analysis:
-
After the final thaw, process the samples using the validated bioanalytical method.
-
Analyze the samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Compare the mean concentration of the freeze-thaw samples to the nominal concentration.
-
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Design and development of metal-organic framework-based nanocomposite hydrogels for quantification of deferiprone in exhaled breath condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jipbs.com [jipbs.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Deferiprone-d3 Bioanalysis
Welcome to the technical support center for Deferiprone-d3 bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bioanalysis of Deferiprone using this compound as an internal standard.
1. Issue: High Variability in this compound (Internal Standard) Response
-
Question: My this compound signal is highly variable between samples. What are the potential causes and solutions?
-
Answer: High variability in the internal standard (IS) response can compromise the accuracy and precision of your results. Here are the common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can significantly impact the IS response.
-
Solution: Ensure consistent timing and technique for all sample preparation steps, including vortexing and centrifugation. Verify the accuracy and precision of your pipettes.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound.[1][2][3]
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from the co-eluting matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful of keeping the analyte concentration within the linear range of the assay.
-
-
-
IS Stability: this compound may be degrading in the biological matrix or during sample processing.
-
Solution: Conduct stability experiments to assess the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). If instability is observed, adjust your sample handling and storage procedures accordingly.
-
-
Inconsistent Instrument Performance: Fluctuations in the mass spectrometer's performance can lead to variable signal intensity.
-
Solution: Before running your samples, perform a system suitability test to ensure the instrument is performing optimally. Monitor for any drift in sensitivity during the run.
-
-
2. Issue: Poor Peak Shape for Deferiprone and/or this compound
-
Question: I am observing tailing or fronting for my Deferiprone and this compound peaks. How can I improve the peak shape?
-
Answer: Poor peak shape can affect integration and, consequently, the accuracy of your results. Deferiprone is a known chelating agent, which can contribute to poor peak shape.
-
Interaction with Metal Surfaces: Deferiprone can chelate with metal ions in the HPLC system (e.g., stainless steel tubing, frits), leading to peak tailing.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Try diluting your sample or using a column with a higher loading capacity.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Deferiprone and influence its interaction with the stationary phase.
-
3. Issue: Inaccurate Quantification at Low or High Concentrations
-
Question: My assay is not accurate at the lower or upper limits of quantification. What could be the reason?
-
Answer: Inaccuracy at the extremes of the calibration curve can be due to several factors:
-
Non-Linearity: The detector response may not be linear across the entire concentration range.
-
Solution: Use a weighted linear regression model (e.g., 1/x or 1/x²) to give more weight to the lower concentration points. Ensure your calibration range is appropriate for the expected sample concentrations.
-
-
Isotopic Contribution: The unlabeled Deferiprone may contain a small percentage of naturally occurring isotopes that have the same mass as this compound, or the this compound standard may contain a small amount of unlabeled Deferiprone. This can affect the accuracy, especially at the LLOQ.
-
Solution: Use a high-purity this compound internal standard. The contribution of the IS to the analyte signal should be assessed and, if significant, corrected for.
-
-
Carryover: Residual analyte from a high concentration sample can carry over to the next injection, affecting the accuracy of a subsequent low concentration sample.
-
Solution: Optimize your autosampler wash procedure. Use a strong solvent to wash the injection needle and port between samples.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation method for Deferiprone in plasma?
A1: Protein precipitation is a commonly used and effective method for extracting Deferiprone from plasma.[5] A typical procedure involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte and internal standard can be directly injected or further processed.
Q2: What are the recommended LC-MS/MS parameters for Deferiprone and this compound?
A2: A validated LC-MS/MS method for Deferiprone uses a C18 column with a mobile phase consisting of methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).[5] Detection is performed using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions are m/z 140.1 → 53.1 for Deferiprone and m/z 143.1 → 98.1 for this compound.[5]
Q3: Can I use a different internal standard for Deferiprone analysis?
A3: While this compound is the ideal internal standard due to its similar chemical and physical properties to the analyte, other structural analogs can be used if a stable isotope-labeled standard is not available. However, it is crucial to validate the chosen internal standard thoroughly to ensure it adequately compensates for variability in the assay.
Q4: How can I assess the stability of Deferiprone and this compound in my samples?
A4: Stability should be evaluated under various conditions that mimic the sample lifecycle in your laboratory. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a duration that reflects the sample processing time.
-
Long-Term Storage Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Data Presentation
Table 1: LC-MS/MS Method Parameters for Deferiprone Bioanalysis
| Parameter | Value | Reference |
| LC Column | Synergi Fusion-RP 80A (150 x 4.6 mm, 4 µm) | [5] |
| Mobile Phase | Methanol: 0.2% Formic Acid with 0.2 mM EDTA (60:40, v/v) | [5] |
| Flow Rate | 0.8 mL/min | [5] |
| Injection Volume | 10 µL | [5] |
| Column Temperature | 30°C | [5] |
| Ionization Mode | ESI Positive | [5] |
| MRM Transition (Deferiprone) | m/z 140.1 → 53.1 | [5] |
| MRM Transition (this compound) | m/z 143.1 → 98.1 | [5] |
Table 2: Summary of Validation Parameters for a Deferiprone Bioanalytical Method
| Validation Parameter | Result | Reference |
| Linearity Range | 0.1 - 20 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [5] |
| Intra-day Precision (%CV) | 4.3 - 5.5% | [5] |
| Inter-day Precision (%CV) | 4.6 - 7.3% | [5] |
| Recovery | 80.1 - 86.8% | [5] |
Experimental Protocols
Detailed Methodology for Deferiprone Bioanalysis in Human Plasma (Based on Song et al., 2012[5])
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration should be optimized for the assay).
-
Add 150 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography
-
Use a Synergi Fusion-RP 80A column (150 x 4.6 mm, 4 µm).
-
Maintain the column temperature at 30°C.
-
The mobile phase is a mixture of methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).
-
Set the flow rate to 0.8 mL/min.
-
-
Mass Spectrometry
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set the ion source parameters (e.g., capillary voltage, source temperature) to optimal values for Deferiprone.
-
Monitor the MRM transitions:
-
Deferiprone: precursor ion m/z 140.1, product ion m/z 53.1.
-
This compound: precursor ion m/z 143.1, product ion m/z 98.1.
-
-
Visualizations
Caption: Experimental workflow for the bioanalysis of Deferiprone.
Caption: Troubleshooting decision tree for this compound bioanalysis.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Validating Bioanalytical Methods: A Comparative Guide to Using Deferiprone-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the meticulous validation of bioanalytical methods is a cornerstone of accurate and reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Deferiprone in human plasma, with a focus on the use of its deuterated analog, Deferiprone-d3, as an internal standard.
The selection of an appropriate internal standard (IS) is critical to compensate for the variability in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, leading to enhanced precision and accuracy.
Comparative Analysis of Bioanalytical Method Performance
This section details the performance characteristics of an LC-MS/MS method utilizing this compound as the internal standard. The data presented is a synthesis from published validation studies.
| Parameter | Performance with this compound Internal Standard |
| Linearity Range | 0.1 to 20 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | 4.3 - 5.5%[1] |
| Inter-day Precision (%CV) | 4.6 - 7.3%[1] |
| Accuracy (%Bias) | Within ±15% of the nominal concentration |
| Recovery | 80.1 - 86.8%[1] |
| Matrix Effect | Not significant |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Experimental Protocol: LC-MS/MS Method for Deferiprone
A detailed methodology for the quantification of Deferiprone in human plasma using this compound as an internal standard is provided below. This protocol is based on established and validated methods.[1][2]
Sample Preparation
-
Aliquoting: 50 µL of human plasma is used for the analysis.[1][2]
-
Protein Precipitation: The analytes are extracted from the plasma by protein precipitation using acetonitrile.[1][2]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.
Chromatographic Conditions
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: A mixture of methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).[1][2]
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1][2]
-
MRM Transitions:
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for the bioanalytical method and the logical flow of data analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow for the validation of the bioanalytical method.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS bioanalysis of Deferiprone offers significant advantages in terms of method robustness, accuracy, and precision. The presented data and experimental protocol provide a solid foundation for researchers to implement and validate this method in their own laboratories. The close structural and physicochemical similarity of the deuterated internal standard to the analyte ensures reliable correction for variations throughout the analytical process, ultimately leading to high-quality data for critical drug development decisions.
References
Cross-Validation of Deferiprone Assays: A Comparative Guide to the Use of Deferiprone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Deferiprone in biological matrices, with a focus on the cross-validation of assays utilizing the stable isotope-labeled internal standard, Deferiprone-d3. The inclusion of experimental data, detailed protocols, and visual workflows aims to assist researchers in selecting and implementing the most robust and reliable analytical methodology for their pharmacokinetic and clinical studies.
Executive Summary
The quantification of Deferiprone, an iron-chelating agent, in biological samples is crucial for pharmacokinetic analysis and therapeutic drug monitoring. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is considered the gold standard for accuracy and precision. This guide presents a comparative analysis of Deferiprone assays, highlighting the significant advantages conferred by the incorporation of this compound.
Data Presentation: Comparative Analysis of Assay Performance
The following tables summarize the key performance characteristics of a validated LC-MS/MS assay for Deferiprone using a deuterated internal standard (likely this compound) and a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using a non-isotopic internal standard (caffeine).
Table 1: Assay Performance Comparison
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV with Non-Isotopic Internal Standard |
| Linearity Range | 0.1 - 20 µg/mL | 0.25 - 10 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | 0.9994[1] |
| Intra-day Precision (%RSD) | 4.3 - 5.5% | Not Reported |
| Inter-day Precision (%RSD) | 4.6 - 7.3% | Not Reported |
| Accuracy/Recovery | 80.1 - 86.8% | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.25 µg/mL[1] |
Table 2: Mass Spectrometric Parameters for Deferiprone and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferiprone | 140.1 | 53.1 |
| Internal Standard (likely this compound) | 143.1 | 98.1 |
Experimental Protocols
LC-MS/MS Assay with Deuterated Internal Standard
This protocol is based on a validated method for the determination of Deferiprone in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add a working solution of the internal standard (presumed to be this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Synergi Fusion-RP 80A (or equivalent C18 column).
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Deferiprone: m/z 140.1 → 53.1.
-
Internal Standard: m/z 143.1 → 98.1.
-
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Deferiprone and a fixed concentration of the internal standard into blank plasma.
-
Analyze the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Deferiprone to the internal standard against the nominal concentration of Deferiprone.
HPLC-UV Assay with Non-Isotopic Internal Standard
This protocol is based on a validated method using caffeine as the internal standard.[1]
1. Sample Preparation:
-
To a volume of human plasma, add a working solution of the internal standard (caffeine).[1]
-
Perform a liquid-liquid extraction or protein precipitation to isolate the analytes.[1]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/VIS detector.[1]
-
Column: C18 column.[1]
-
Mobile Phase: Methanol-buffer (18:82, v/v), pH 3.5.[1]
-
Flow Rate: As optimized for the specific column and system.
-
Detection Wavelength: 280 nm.
-
Injection Volume: As optimized.
3. Calibration and Quality Control:
-
Prepare calibration standards and QC samples in blank plasma.[1]
-
Analyze and construct a calibration curve based on the peak area ratio of Deferiprone to caffeine.[1]
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Deferiprone using this compound.
Caption: Principle of using this compound as an internal standard to correct for analytical variability.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the highest level of accuracy and precision in the bioanalysis of Deferiprone. As illustrated in the diagrams, this compound is chemically identical to Deferiprone, differing only in isotopic composition. This near-identical chemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization.
By measuring the ratio of the analyte to the internal standard, the LC-MS/MS method effectively normalizes for any potential sources of error, including:
-
Variability in sample recovery during extraction.
-
Inconsistencies in injection volume .
-
Matrix effects that can suppress or enhance the ionization of the analyte.
In contrast, methods employing a non-isotopic internal standard, such as caffeine, may not perfectly mimic the behavior of Deferiprone throughout the analytical process, potentially leading to less accurate and precise results. While HPLC-UV methods can be suitable for certain applications, the superior specificity, sensitivity, and reliability of LC-MS/MS with a deuterated internal standard make it the preferred method for regulatory submissions and pivotal clinical trials.
Conclusion
The cross-validation of Deferiprone assays demonstrates the clear superiority of methods that incorporate this compound as an internal standard. The data presented in this guide highlights the enhanced precision, accuracy, and lower limit of quantification achievable with this approach. For researchers, scientists, and drug development professionals requiring high-quality, reliable data for Deferiprone quantification, the adoption of a validated LC-MS/MS method with a stable isotope-labeled internal standard is strongly recommended.
References
A Head-to-Head Battle of Internal Standards in Deferiprone Analysis: Deferiprone-d3 vs. Other Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Deferiprone, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of the deuterated internal standard, Deferiprone-d3, with other commonly employed alternatives, supported by experimental data from published studies.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. This guide will delve into the performance characteristics of this compound and compare it with a non-isotopic structural analog, caffeine, which has also been utilized in Deferiprone quantification.
Performance Data at a Glance: this compound vs. Caffeine
To facilitate a clear comparison, the following tables summarize the validation parameters for analytical methods employing either a deuterated internal standard (presumed to be this compound based on mass transitions) for LC-MS/MS analysis or caffeine for HPLC-UV analysis of Deferiprone.
| Parameter | LC-MS/MS with Deuterated IS | HPLC-UV with Caffeine IS |
| Linearity Range | 0.1 - 20 µg/mL | 0.25 - 10 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established | 0.9994 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Reported |
| Intra-day Precision (%RSD) | 4.3 - 5.5% | Not Reported |
| Inter-day Precision (%RSD) | 4.6 - 7.3% | Not Reported |
| Recovery | 80.1 - 86.8% | Not Reported |
Table 1: Comparison of Method Validation Parameters. This table highlights the key performance characteristics of two different analytical methods for Deferiprone, one utilizing a deuterated internal standard with LC-MS/MS detection and the other using caffeine as an internal standard with HPLC-UV detection.
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating analytical performance. Below are the experimental protocols for the two compared methods.
Method 1: LC-MS/MS with Deuterated Internal Standard
This method, ideal for its high sensitivity and selectivity, is particularly suited for bioanalytical studies requiring low detection limits.
Sample Preparation:
-
50 µL of human plasma is used.
-
Protein precipitation is achieved by adding acetonitrile.
Liquid Chromatography:
-
Column: Synergi Fusion-RP 80A.
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30 °C.
-
Total Run Time: 4 minutes.[1]
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
Method 2: HPLC-UV with Caffeine as Internal Standard
This method offers a more accessible and cost-effective approach for the quantification of Deferiprone, suitable for routine analysis where high sensitivity is not the primary requirement.
Sample Preparation:
-
Details on the extraction of Deferiprone and caffeine from plasma were not extensively provided in the reviewed literature, but protein precipitation is a common first step.
High-Performance Liquid Chromatography:
-
Column: C18 column.[2]
-
Mobile Phase: Methanol-buffer (18:82, v/v), pH 3.5.[2]
-
Internal Standard: Caffeine.[2]
-
Detection: UV/VIS detector.[2]
Visualizing the Workflow and Analysis
To better illustrate the processes involved, the following diagrams have been generated.
Figure 1. General workflow for the bioanalytical method validation of Deferiprone using an internal standard.
Figure 2. Precursor to product ion transitions for Deferiprone and its deuterated internal standard in LC-MS/MS analysis.
Discussion and Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a non-isotopic analog such as caffeine depends on the specific requirements of the assay.
This compound offers the most robust and reliable performance for LC-MS/MS analysis. Its nearly identical chemical and physical properties to Deferiprone ensure that it effectively tracks the analyte through sample preparation and analysis, correcting for matrix effects and variations in instrument response. This leads to higher accuracy and precision, which is critical for pharmacokinetic and clinical studies. A clinical pharmacology review by the FDA also mentions the use of this compound in a validated LC-MS/MS method for the determination of Deferiprone and its major metabolite in human serum.
Caffeine , on the other hand, provides a more cost-effective alternative for HPLC-UV methods. While it is not structurally identical to Deferiprone, its chromatographic behavior can be optimized to be suitable for quantification. However, it may not fully compensate for matrix effects or variability in extraction efficiency to the same extent as a SIL internal standard. This approach is well-suited for routine quality control or analyses where the required level of precision and accuracy is less stringent.
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of deferiprone in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Incurred Sample Reanalysis for Deferiprone with Deferiprone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Deferiprone in human plasma, with a focus on Incurred Sample Reanalysis (ISR) using Deferiprone-d3 as the internal standard. The objective is to offer a detailed overview of available techniques, their performance characteristics, and the regulatory expectation of ISR to ensure the reliability and reproducibility of pharmacokinetic data in clinical and non-clinical studies.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It serves to demonstrate the reproducibility of a bioanalytical method by reanalyzing a subset of samples from a study on a different day to compare the results with the initial values. This process is essential for ensuring the reliability of pharmacokinetic and toxicokinetic data. The general acceptance criterion for ISR is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat concentration should be within 20% of their mean.
Comparison of Analytical Methods for Deferiprone
The following table summarizes the performance characteristics of different analytical methods for the quantification of Deferiprone.
| Parameter | LC-MS/MS with this compound | HPLC-UV with Caffeine IS | Spectrophotometry |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with UV detection | UV-Visible Spectroscopy |
| Internal Standard | This compound | Caffeine[1] | Not applicable |
| Linearity Range | 0.1 - 20 µg/mL | 0.25 - 10 µg/mL[1][2] | 2 - 12 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.25 µg/mL[1] | 0.547 µg/mL[3] |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Reported | 0.1808 µg/mL[3] |
| Precision (%RSD) | Intraday: 4.3-5.5%, Interday: 4.6-7.3% | Not Reported | Not Reported |
| Accuracy (% Recovery) | 80.1 - 86.8% | Not Reported | 101.07%[3] |
| Sample Preparation | Protein precipitation | Protein precipitation[1] | Direct measurement after dilution |
| Throughput | High | Moderate | Low to Moderate |
| Specificity | High | Moderate | Low |
Experimental Protocols
LC-MS/MS Method with this compound
This method is highly specific and sensitive for the quantification of Deferiprone in human plasma.
Sample Preparation:
-
To 50 µL of human plasma, add an appropriate amount of this compound internal standard solution.
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Synergi Fusion-RP 80A (or equivalent)
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Deferiprone: m/z 140.1 → 53.1
-
This compound (Internal Standard): m/z 143.1 → 98.1
-
HPLC-UV Method with Caffeine as Internal Standard
This method offers a cost-effective alternative to LC-MS/MS, though with lower sensitivity and specificity.
Sample Preparation: [1]
-
To 1 mL of plasma, add caffeine as the internal standard.
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Chromatographic Conditions: [1][2]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol-buffer (e.g., phosphate buffer, pH 3.5) (18:82, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Spectrophotometric Method
This is the simplest method but is prone to interference from other matrix components.
Sample Preparation:
-
Dilute the plasma sample with a suitable solvent (e.g., 50% v/v ethanol) to bring the Deferiprone concentration within the linear range of the assay.[3]
Spectrophotometric Conditions: [1][3]
-
Wavelength of Maximum Absorption (λmax): 278 nm
-
Solvent: 50% v/v ethanol
-
Measurement: Measure the absorbance of the diluted sample against a blank.
Incurred Sample Reanalysis (ISR) for Deferiprone with this compound
A clinical pharmacology review of a New Drug Application (NDA) for a Deferiprone formulation provides valuable real-world data on the performance of the LC-MS/MS method with a deuterated internal standard in ISR.
ISR Results: In this study, 183 incurred samples were re-assayed. Of these, 178 samples (97.3%) met the acceptance criterion of the percent difference between the original and re-assayed concentrations being within 20%. This high pass rate demonstrates the excellent reproducibility and reliability of the validated LC-MS/MS method using this compound as the internal standard for the analysis of clinical trial samples.
Visualizing Workflows
The following diagrams illustrate the logical flow of the Incurred Sample Reanalysis process and the experimental workflows for the different analytical methods.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Quantitative determination of deferiprone in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Deferiprone-d3 vs. Non-Labeled Internal Standards in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Deferiprone-d3, and non-labeled internal standards in the bioanalysis of Deferiprone.
The selection of an internal standard is a pivotal decision in quantitative bioanalysis, significantly impacting the accuracy, precision, and reliability of the method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and detection, thereby compensating for any potential variability. This guide delves into a comparative analysis of this compound, a deuterated form of Deferiprone, and non-labeled compounds used as internal standards in the quantification of Deferiprone from biological matrices.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. This close similarity allows for effective correction of matrix effects, which are a major source of variability in bioanalytical methods.
Non-labeled internal standards, also known as structural analogs, are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While more readily available and often less expensive than their deuterated counterparts, their ability to compensate for analytical variability, particularly matrix effects, can be limited due to differences in their physicochemical properties.
This guide presents a summary of performance data from studies utilizing both types of internal standards for Deferiprone bioanalysis, along with detailed experimental protocols and workflow visualizations to aid in the informed selection of an appropriate internal standard.
Performance Data Comparison
The following tables summarize the validation parameters from separate studies employing either a deuterated or a non-labeled internal standard for the bioanalysis of Deferiprone. It is important to note that these results are from different analytical methods and laboratories, and therefore, a direct comparison should be made with caution.
Table 1: Method Performance with this compound (Deuterated Internal Standard) by LC-MS/MS
| Validation Parameter | Result |
| Accuracy | 95.7% - 104.5% |
| Precision (Intra-day) | 4.3% - 5.5% (RSD) |
| Precision (Inter-day) | 4.6% - 7.3% (RSD) |
| Recovery | 80.1% - 86.8% |
| Linearity (Range) | 0.1 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Data extracted from a study utilizing a validated LC-MS/MS method for the determination of Deferiprone in human plasma.
Table 2: Method Performance with Caffeine (Non-Labeled Internal Standard) by HPLC-UV
| Validation Parameter | Result |
| Accuracy (% Recovery) | 98.2% - 101.5% |
| Precision (Intra-day) | 0.53% - 1.24% (RSD) |
| Precision (Inter-day) | 0.89% - 1.87% (RSD) |
| Linearity (Range) | 0.25 - 10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
Data extracted from a study utilizing a validated HPLC-UV method for the quantification of Deferiprone in human plasma.
Experimental Protocols
Method 1: Deferiprone Bioanalysis using this compound Internal Standard (LC-MS/MS)
This method describes a fast and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Deferiprone in human plasma.
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water containing formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Deferiprone: m/z 140.1 → 98.1
-
This compound: m/z 143.1 → 98.1
-
-
Method 2: Deferiprone Bioanalysis using a Non-Labeled Internal Standard (HPLC-UV)
This method outlines a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) assay for Deferiprone quantification in plasma.
-
Sample Preparation:
-
To a volume of plasma, add the internal standard solution (e.g., caffeine).
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
-
UV Detection:
-
Wavelength: 280 nm.
-
Visualizing the Bioanalytical Workflows
The following diagrams illustrate the experimental workflows for the bioanalysis of Deferiprone using both deuterated and non-labeled internal standards.
Caption: LC-MS/MS workflow with a deuterated internal standard.
Caption: HPLC-UV workflow with a non-labeled internal standard.
Concluding Remarks
The choice between a deuterated internal standard like this compound and a non-labeled structural analog depends on the specific requirements of the bioanalytical method and the available resources.
This compound is the preferred choice for LC-MS/MS methods, offering superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. Its co-elution with the analyte ensures that both experience similar ionization suppression or enhancement, leading to a more reliable quantification.
Non-labeled internal standards can be a viable option for methods like HPLC-UV, where matrix effects are often less pronounced than in mass spectrometry. They can also be used in LC-MS/MS when a deuterated standard is not available or is cost-prohibitive. However, it is crucial to thoroughly validate the method to ensure that the chosen non-labeled internal standard adequately corrects for potential variabilities. The differences in physicochemical properties between the analyte and the non-labeled internal standard may lead to different extraction recoveries and chromatographic behaviors, potentially compromising the accuracy of the results.
Ultimately, the decision rests on a careful evaluation of the analytical goals, regulatory requirements, and the trade-off between cost and the desired level of data quality. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest level of data integrity.
Deferiprone-d3 in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the analytical performance of Deferiprone-d3 as an internal standard for the quantification of Deferiprone, with a focus on linearity, accuracy, and precision. Data is presented alongside an alternative internal standard, caffeine, to offer a comprehensive assessment for informed decision-making in drug development and research.
Deferiprone is an oral iron chelator used in the treatment of transfusional iron overload. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving method performance.
Comparative Analysis of Analytical Performance
The following tables summarize the linearity, accuracy, and precision data from validated bioanalytical methods for Deferiprone using either a deuterated internal standard (inferred as this compound based on mass transition data) or caffeine.
Table 1: Linearity of Deferiprone Quantification
| Internal Standard | Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Deuterated Deferiprone | LC-MS/MS | Human Plasma | 0.1 - 20 | > 0.99 |
| Caffeine | HPLC-UV | Human Plasma | 0.25 - 10 | 0.9994[1] |
Table 2: Accuracy and Precision of Deferiprone Quantification
| Internal Standard | Analytical Method | Matrix | Quality Control (QC) Levels (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Deuterated Deferiprone | LC-MS/MS | Human Plasma | Not Specified | 4.3 - 5.5 | 4.6 - 7.3 | 80.1 - 86.8 |
| Caffeine | HPLC-UV | Human Plasma | Not Specified | Not Reported | Not Reported | Not Reported |
Note: Detailed accuracy and precision data for the method using caffeine as an internal standard were not available in the reviewed literature.
The data indicates that the use of a deuterated internal standard in an LC-MS/MS method for Deferiprone provides excellent linearity over a wide concentration range. The precision of this method, with intra- and inter-day relative standard deviations (RSD) well within the accepted limits of bioanalytical method validation guidelines from the FDA and EMA, demonstrates its reproducibility. The accuracy, with recovery values between 80.1% and 86.8%, is also within acceptable ranges.
While a direct head-to-head comparison is not available, the use of caffeine as an internal standard in an HPLC-UV method also shows good linearity. However, LC-MS/MS methods coupled with stable isotope-labeled internal standards are generally preferred for their superior selectivity and sensitivity, and their ability to more effectively compensate for matrix effects.
Experimental Protocols
A detailed experimental protocol for the quantification of Deferiprone in human plasma using a deuterated internal standard is outlined below.
Sample Preparation
-
To a 50 µL aliquot of human plasma, add the internal standard solution (deuterated Deferiprone).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Synergi Fusion-RP 80A
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Deferiprone: m/z 140.1 → 53.1
-
Internal Standard (Deuterated): m/z 143.1 → 98.1
-
Visualizing the Experimental Workflow and Mechanism of Action
To further illustrate the methodologies and the scientific context, the following diagrams are provided.
Caption: Experimental workflow for Deferiprone quantification.
The primary mechanism of action of Deferiprone involves the chelation of excess intracellular iron, thereby preventing iron-mediated oxidative damage.
Caption: Deferiprone's mechanism of action: Iron Chelation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Deferiprone offers a robust, accurate, and precise method suitable for regulated bioanalysis. While other internal standards like caffeine can be employed, particularly in HPLC-UV methods, the inherent advantages of a stable isotope-labeled internal standard in minimizing variability and compensating for matrix effects make this compound a superior choice for achieving high-quality data in pharmacokinetic and clinical studies. The detailed experimental protocol and understanding of Deferiprone's mechanism of action provide a solid foundation for the development and validation of reliable bioanalytical methods.
References
Determining the Limit of Detection and Quantification for Deferiprone-d3: A Comparative Guide
The determination of LOD and LOQ is a critical component of analytical method validation, ensuring the reliability and precision of quantitative analysis, particularly at low concentrations. These parameters are essential for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, bioequivalence assessment, and quality control of pharmaceutical formulations.
Comparison of LOD and LOQ for Deferiprone using Various Analytical Methods
The following table summarizes the LOD and LOQ values for unlabeled Deferiprone obtained from various validated analytical methods. This data serves as a strong reference for estimating the expected performance for Deferiprone-d3, especially with sensitive techniques like LC-MS/MS.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Human Plasma | 0.05 µg/mL[1][2] | 0.1 µg/mL[1][2] |
| RP-HPLC | Pharmaceutical Dosage Form | 0.27 µg/mL[3] | 0.82 µg/mL[3] |
| RP-HPLC | Pharmaceutical Dosage Form | 3.9 µg/mL[4] | 11.8 µg/mL[4] |
| RP-HPLC | Bulk and Dosage Forms | 3.04 µg/mL | 10 µg/mL |
| RP-HPLC | Pharmaceutical Dosage Form | 24.340 µg/mL[5] | 73.750 µg/mL[5] |
| RP-HPLC | Bulk Drug | 3.3 µg/mL[6] | 10.1 µg/mL[6] |
| UV Spectrophotometry | Bulk and Pharmaceutical Dosage Form | 0.1808 µg/mL | 0.547 µg/mL[7] |
| UV Spectrophotometry | - | Method A: 0.22 µg, Method B: 0.34 µg, Method C: 0.14 µg, Method D: 0.33 µg | Method A: 0.65 µg, Method B: 0.77 µg, Method C: 0.47 µg, Method D: 0.89 µg[8] |
| HPLC-UV | Human Plasma | - | 0.14 µg/mL (LLOQ)[9] |
| Voltammetry | Bulk Form | 5.25 × 10⁻⁷ M | 1.75 × 10⁻⁶ M[10] |
| Fluorometry | Urine | 0.014 mmol/L | 0.045 mmol/L[10] |
| Fluorometry | Serum | 0.022 mmol/L | 0.072 mmol/L[10] |
| Potentiometry | Bulk and Capsule | 3.3x10⁻⁶ M | -[10] |
Experimental Protocols for LOD and LOQ Determination
The following protocols are based on established methods for Deferiprone and are directly applicable for the determination of LOD and LOQ for this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific technique.
Method Based on Signal-to-Noise Ratio
This approach is applicable for analytical procedures that exhibit baseline noise.[11]
-
Sample Preparation:
-
Prepare a series of calibration standards of this compound at low concentrations, bracketing the expected LOD and LOQ.
-
Prepare blank samples (matrix without the analyte) and process them alongside the standards.
-
-
Instrumental Analysis (LC-MS/MS):
-
Inject the blank samples multiple times (e.g., n=6) to determine the background noise.
-
Inject the low-concentration standards.
-
Measure the signal height (or area) for each standard and the noise level from the blank injections.
-
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of 10:1.
-
Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This is a common and statistically robust method recommended by the International Council for Harmonisation (ICH).[11][12]
-
Sample Preparation:
-
Prepare a series of calibration standards of this compound in the expected linear range.
-
Prepare multiple blank samples.
-
-
Instrumental Analysis (LC-MS/MS):
-
Analyze the blank samples multiple times (e.g., n=10) and determine the standard deviation of the response (σ).
-
Construct a calibration curve by analyzing the standards and determine the slope (S) of the regression line.
-
-
Calculation:
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
-
Experimental Workflow for LOD and LOQ Determination
Caption: Experimental workflow for the determination of LOD and LOQ.
Logical Relationship for LOD and LOQ Determination
Caption: Relationship between LOB, LOD, and LOQ with their criteria.
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. jipbs.com [jipbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 13. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
Deferiprone-d3 in Bioanalytical Assays: A Comparative Guide to Enhanced Robustness
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and accurate results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides a comparative analysis of Deferiprone-d3 as an internal standard in the bioanalysis of Deferiprone, an iron-chelating agent. We will explore how the use of a deuterated analog like this compound can significantly enhance assay robustness compared to other alternatives, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in quantitative mass spectrometry to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as those incorporating deuterium (²H or D), are widely considered the gold standard in bioanalysis.[1][2] They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction for matrix effects and other sources of variability.[2]
This compound: Enhancing Assay Performance
This compound is a deuterated form of Deferiprone where three hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the unlabeled Deferiprone by the mass spectrometer, while its chemical behavior remains virtually identical.
Comparative Performance Data
The use of a deuterated internal standard like this compound leads to significant improvements in assay performance, particularly in terms of precision and accuracy. The following table summarizes the performance characteristics of a validated LC-MS/MS assay for Deferiprone in human plasma using a deuterated internal standard.
| Parameter | Performance with Deuterated Internal Standard (this compound) | Typical Performance with Structural Analog Internal Standard |
| Linearity (r²) | > 0.999 | Often > 0.99, but can be more susceptible to matrix effects |
| Intra-day Precision (%RSD) | 4.3 - 5.5%[3] | Can be higher and more variable depending on the analog's properties |
| Inter-day Precision (%RSD) | 4.6 - 7.3%[3] | Generally higher and more variable than with a SIL-IS |
| Accuracy (% Recovery) | 80.1 - 86.8%[3] | Can be less accurate due to differences in extraction recovery and ionization |
| Matrix Effect | Minimized due to co-elution and similar ionization | Prone to differential matrix effects, leading to biased results[2] |
Note: Data for the deuterated internal standard is derived from a published LC-MS/MS method for Deferiprone.[3] Performance with a structural analog is based on general principles and known challenges in bioanalytical method development.
The superior performance of this compound stems from its ability to more effectively compensate for variations that can occur during sample processing and analysis. While structural analogs can be used, they may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to less reliable data.[1]
Experimental Protocols
A robust and validated bioanalytical method is the foundation for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed protocol for the quantification of Deferiprone in human plasma using an LC-MS/MS method with a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: Agilent 1200 Series HPLC
-
Column: Synergi Fusion-RP 80A (150 mm x 4.6 mm, 4 µm)[3]
-
Mobile Phase: 60:40 (v/v) methanol and 0.2% formic acid containing 0.2 mM EDTA[3]
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 30°C[3]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions:
Visualizing the Workflow and Rationale
To better understand the logical flow of selecting an appropriate internal standard and the experimental workflow, the following diagrams are provided.
References
A Comparative Guide to the Inter-laboratory Quantification of Deferiprone Using Deferiprone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Deferiprone, a critical oral iron chelator, in biological matrices. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various published studies to offer insights into the performance of different analytical techniques, with a particular focus on the use of Deferiprone-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The objective is to equip researchers and drug development professionals with the necessary information to select and implement robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Deferiprone.
Data Presentation: A Comparative Analysis of Quantitative Methods
The quantification of Deferiprone is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive LC-MS/MS. The use of a stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
Below is a summary of performance characteristics from published methods, illustrating the comparative advantages of each technique.
Table 1: Performance Comparison of Deferiprone Quantification Methods
| Parameter | LC-MS/MS with Internal Standard | HPLC-UV with Internal Standard | HPLC-UV without Internal Standard |
| Linear Range | 0.1 - 20 µg/mL[1][2] | 0.25 - 10 µg/mL[3][4] | 10 - 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | 0.25 µg/mL[3][4] | 10.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL[1][2] | Not consistently reported | 3.3 µg/mL |
| Intra-day Precision (%RSD) | 4.3 - 5.5%[1][2] | < 15% (Typical) | < 2% (Typical for drug substance) |
| Inter-day Precision (%RSD) | 4.6 - 7.3%[1][2] | < 15% (Typical) | < 2% (Typical for drug substance) |
| Accuracy/Recovery | 80.1 - 86.8%[1][2] | > 85% (Typical) | 98.40% |
| Internal Standard | This compound (or similar)[1][2] | Caffeine[3][4] | Not specified |
| Primary Application | Pharmacokinetic studies in plasma[1][2] | Pharmacokinetic studies in plasma[3][4] | Pharmaceutical dosage forms |
Note: Data is compiled from multiple sources and represents typical performance. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols: A Validated LC-MS/MS Method
The following protocol is a detailed methodology for the quantification of Deferiprone in human plasma using LC-MS/MS with a deuterated internal standard, adapted from published literature.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Synergi Fusion-RP 80A (or similar C18 column)
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[1][2]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
4. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Deferiprone.
-
Process these samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Deferiprone to the internal standard against the nominal concentration.
-
Determine the concentration of unknown samples from the calibration curve using linear regression.
Mandatory Visualization: Workflow for an Inter-laboratory Comparison
To ensure consistency and reliability in the quantification of Deferiprone across different research facilities, a well-structured inter-laboratory comparison study is essential. The following diagram outlines a logical workflow for such a study.
Caption: Workflow for a proposed inter-laboratory comparison of Deferiprone quantification.
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of deferiprone in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Deferiprone-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Deferiprone-d3, a deuterated analog of the iron-chelating agent Deferiprone. Adherence to these guidelines is critical to protect personnel and the environment from potential harm.
This compound is classified as a hazardous substance, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential health risks.[3]
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] |
Experimental Protocol: this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
The labels on the waste containers must clearly state "Hazardous Waste" and identify the contents, including "this compound".
3. Storage of Hazardous Waste:
-
Store the hazardous waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be well-ventilated.
4. Engagement of a Licensed Disposal Company:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and destruction.
5. Final Disposal Method:
-
The recommended method for the final disposal of this compound is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[7] This method ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Never allow this compound to enter sewers or surface and ground water.
6. Documentation:
-
Maintain a detailed record of the hazardous waste generated, including the quantity of this compound, the date of collection, and the date it was transferred to the licensed disposal company.
-
Retain all documentation provided by the disposal company, such as waste manifests, as proof of proper disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Deferiprone-d3
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Deferiprone-d3. It offers procedural, step-by-step guidance for safe operational and disposal practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health effects to ensure safe handling. The substance is labeled with GHS07 and GHS08 pictograms, indicating significant health risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The required level of PPE can vary based on the specific task being performed.
Table 2: Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use. Wash and dry hands after handling.[3] |
| Eyes/Face | Safety glasses with side-shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2] |
| Skin/Body | Laboratory coat, long-sleeved gown | Ensure full coverage to prevent skin contact. Work clothes should be laundered separately.[1] |
| Respiratory | Appropriate respirator | Use where dust formation is likely or ventilation is inadequate. A NIOSH-approved N95 filtering facepiece respirator or higher-level respiratory protection may be necessary.[4] |
For tasks with a high risk of exposure, such as handling large quantities or potential for aerosolization, more stringent PPE is recommended, including double gloving and a gown.[5]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Avoid Contact: Prevent contact with skin and eyes. Do not breathe dust.[2]
-
Ventilation: Use in a well-ventilated place.[6] Appropriate exhaust ventilation should be available where dust is formed.[3]
-
Hygiene Practices: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][3]
-
Ignition Sources: Keep away from sources of ignition and take precautionary measures against static discharge.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Follow the storage temperature guidelines listed on the product insert, which may include refrigeration (-20°C for long-term powder storage).[7]
Emergency and First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
Table 3: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[2][3] Rinse mouth with water.[3][6] Do not induce vomiting.[6] |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3][6] Get medical attention if symptoms occur.[2] |
| Skin Contact | If on skin, wash off immediately with plenty of soap and water while removing all contaminated clothing.[2][3][6] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] Get medical attention.[2] |
Disposal Plan
This compound and its contaminated packaging must be disposed of as hazardous waste.
-
Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not allow the product to enter drains.
-
Contaminated Packaging: Dispose of as unused product in accordance with federal, state, and local environmental regulations.[8]
Operational Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. whca.org [whca.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
